Trandolapril hydrochloride
説明
特性
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H/t16-,18+,19-,20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWMJYOGMUVGO-REWXTUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236593 | |
| Record name | Trandolapril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87725-72-2 | |
| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, monohydrochloride, (2S,3aR,7aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87725-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trandolapril hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087725722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trandolapril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRANDOLAPRIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY8XK2J4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Deep Dive: A Technical Guide to the Analysis of Trandolapril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of trandolapril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can meticulously elucidate the molecular structure, confirm identity, and assess the purity of this critical pharmaceutical compound. This guide presents detailed spectral data, experimental protocols, and visual workflows to support drug development and quality control efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its complex structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits a series of distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) provide information about the connectivity of neighboring protons. A study of trandolapril in CDCl₃ revealed the presence of two conformers due to restricted rotation around the amide bond.[1]
Table 1: ¹H NMR Chemical Shift Assignments for Trandolapril
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.15 | m | 5H | Aromatic protons (phenyl group) |
| 4.42 - 4.25 | m | 1H | CH-N (indole ring) |
| 4.20 - 4.05 | q, J = 7.1 Hz | 2H | O-CH₂ (ethyl ester) |
| 3.95 - 3.80 | m | 1H | N-CH-C=O (alanyl) |
| 3.60 - 3.45 | m | 1H | CH-C=O (butanoate) |
| 2.95 - 2.75 | m | 2H | Ph-CH₂ |
| 2.30 - 1.20 | m | 14H | Aliphatic protons (indole ring and alkyl chains) |
| 1.28 | t, J = 7.1 Hz | 3H | CH₃ (ethyl ester) |
| 1.25 | d, J = 6.8 Hz | 3H | CH₃ (alanyl) |
Note: Data is compiled from publicly available spectra and may vary slightly based on experimental conditions.[2][3]
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Trandolapril
| Chemical Shift (δ, ppm) | Assignment |
| 174.8 | C=O (Carboxylic acid) |
| 172.5 | C=O (Ester) |
| 171.2 | C=O (Amide) |
| 141.1 | Aromatic C (quaternary) |
| 128.9 | Aromatic CH |
| 128.5 | Aromatic CH |
| 126.3 | Aromatic CH |
| 61.0 | O-CH₂ (ethyl ester) |
| 59.8 | CH-N (indole ring) |
| 57.2 | N-CH-C=O (alanyl) |
| 53.4 | CH-C=O (butanoate) |
| 49.5 | CH₂ (indole ring) |
| 34.0 | Ph-CH₂ |
| 31.8 | CH₂ |
| 29.5 | CH₂ |
| 26.4 | CH₂ |
| 24.1 | CH₂ |
| 23.3 | CH₂ |
| 18.2 | CH₃ (alanyl) |
| 14.2 | CH₃ (ethyl ester) |
Note: These are predicted values and should be confirmed with experimental data.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional moieties.
Table 3: FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (carboxylic acid), N-H stretch (amide and amine hydrochloride) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1650 | Strong | C=O stretch (amide) |
| ~1600 | Medium | C=C stretch (aromatic) |
| 1200 - 1000 | Strong | C-O stretch (ester and carboxylic acid) |
Note: Peak positions can vary slightly depending on the sample preparation method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. For trandolapril, electrospray ionization (ESI) is a commonly used soft ionization technique.
The positive ion ESI mass spectrum of trandolapril typically shows a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 431.5.[5] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information. A proposed fragmentation pathway for trandolapril involves the cleavage of the amide and ester bonds.[6][7] A study on the quantification of trandolapril in human plasma using LC-MS/MS identified the transition of m/z 429 -> 168 for trandolapril in negative ion mode.[8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.
NMR Spectroscopy Protocol (General)
A standard operating procedure for acquiring NMR spectra of pharmaceutical compounds typically involves the following steps:[9][10][11]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. The choice of solvent can influence the chemical shifts.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe to the correct frequency.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
FT-IR Spectroscopy Protocol (Solid Sample)
For the analysis of solid pharmaceutical substances like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.[12][13]
-
Sample Preparation (ATR): Place a small amount of the this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure.
-
Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and assign the characteristic absorption bands.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol (General)
The analysis of ACE inhibitors is often performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[14][15][16]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
LC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). The mobile phase composition and gradient are optimized to achieve good separation of the analyte from any impurities.
-
MS Detection: The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer, where their m/z ratios are measured. For MS/MS analysis, the parent ion of interest is selected and fragmented in a collision cell, and the resulting fragment ions are analyzed.
-
Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and fragmentation pattern of this compound.
Visualizing the Workflow
To illustrate the logical flow of the spectroscopic analysis of this compound, the following diagrams are provided.
Caption: Overall workflow for the spectroscopic analysis of this compound.
Caption: A generalized experimental workflow for spectroscopic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Trandolapril(87679-37-6) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Mid-Infrared Spectroscopy of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. ijpsr.com [ijpsr.com]
- 15. LC-MS/MS method for screening of intoxication and drug adherence of angiotensin-converting enzyme inhibitors in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a fast liquid chromatography/mass spectrometry screening method for angiotensin-converting enzyme (ACE) inhibitors in complex natural mixtures like snake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity Assay of Trandolaprilat to Angiotensin-Converting Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of trandolaprilat, the active metabolite of the prodrug trandolapril, to its pharmacological target, the angiotensin-converting enzyme (ACE). Trandolaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), and is widely used in the management of hypertension and heart failure.[1][2] This document details the quantitative binding affinity, experimental protocols for its determination, and the underlying signaling pathways.
Executive Summary
Trandolapril is rapidly converted in the liver to its active diacid metabolite, trandolaprilat, which exhibits a very high affinity for angiotensin-converting enzyme.[2][3] This strong binding and a correspondingly low dissociation rate are the primary reasons for its prolonged duration of action, allowing for once-daily dosing.[3] The high potency of trandolaprilat is reflected in its low nanomolar IC50 values, indicating the concentration required to inhibit 50% of ACE activity. This guide will delve into the specifics of this interaction, providing the necessary data and methodologies for its characterization in a research and development setting.
Quantitative Binding Affinity Data
The binding affinity of trandolaprilat to angiotensin-converting enzyme has been determined in various in vitro studies. The most common metric reported is the half-maximal inhibitory concentration (IC50). While specific Ki (inhibition constant) and Kd (dissociation constant) values are not widely reported in the public domain, the IC50 values provide a robust measure of the compound's potency.
| Compound | Enzyme Source | Assay Type | IC50 (nM) | Reference |
| Trandolaprilat | Purified Human Renal ACE | Not Specified | 3.2 | [4] |
| Trandolaprilat | Aorta | Not Specified | 1.35 | [4] |
| Trandolapril | Purified Human Renal ACE | Not Specified | 15 | [4] |
| Enalaprilat | Purified Human Renal ACE | Not Specified | 34 | [4] |
Signaling Pathway and Mechanism of Action
Trandolaprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme within the renin-angiotensin-aldosterone system (RAAS). This intricate signaling cascade is a critical regulator of blood pressure and cardiovascular homeostasis.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Trandolaprilat.
Experimental Protocols for ACE Inhibition Assays
The determination of trandolaprilat's binding affinity to ACE is typically performed using in vitro enzyme inhibition assays. Below are detailed methodologies for two common approaches: a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL) and a fluorometric assay.
Experimental Workflow: General ACE Inhibition Assay
Caption: A generalized workflow for an in vitro ACE inhibition assay.
Spectrophotometric ACE Inhibition Assay using HHL
This method is based on the ACE-catalyzed hydrolysis of hippuryl-histidyl-leucine (HHL) to hippuric acid (HA) and histidyl-leucine. The amount of hippuric acid produced is quantified by spectrophotometry.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Trandolaprilat
-
Sodium Borate Buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)
-
Hydrochloric Acid (HCl, e.g., 1 M)
-
Ethyl Acetate
-
96-well microplate or microcentrifuge tubes
-
Spectrophotometer capable of reading at 228 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in the sodium borate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Prepare a stock solution of HHL in the sodium borate buffer (e.g., 5 mM).
-
Prepare a series of dilutions of trandolaprilat in the assay buffer to cover a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
To each well of a microplate or microcentrifuge tube, add:
-
25 µL of the ACE solution.
-
25 µL of either the trandolaprilat dilution or buffer (for control).
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Detection:
-
Add 1.5 mL of ethyl acetate to each reaction tube, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully transfer 1 mL of the upper ethyl acetate layer (containing the hippuric acid) to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried hippuric acid in a suitable volume of buffer or deionized water.
-
Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each trandolaprilat concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the trandolaprilat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorometric ACE Inhibition Assay
This method utilizes a quenched fluorescent substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline, which upon cleavage by ACE, produces a fluorescent product that can be measured.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic ACE substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Trandolaprilat
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and ZnCl2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentration.
-
Prepare a series of dilutions of trandolaprilat in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add:
-
A specified volume of assay buffer.
-
A specified volume of the trandolaprilat dilution or buffer (for control).
-
A specified volume of the ACE solution.
-
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding a specified volume of the fluorogenic substrate solution to all wells.
-
-
Detection:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (increase in fluorescence over time) for each well.
-
Calculate the percentage of ACE inhibition for each trandolaprilat concentration using the reaction rates: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the trandolaprilat concentration and determine the IC50 value by non-linear regression analysis.
-
Conclusion
Trandolaprilat demonstrates potent inhibition of angiotensin-converting enzyme, a key factor in its efficacy as an antihypertensive agent. The high binding affinity, as evidenced by low nanomolar IC50 values, underscores its strong and sustained mechanism of action. The experimental protocols detailed in this guide provide robust and reproducible methods for characterizing the binding affinity of trandolaprilat and other ACE inhibitors. These assays are fundamental tools for researchers and professionals in the field of drug discovery and development, enabling the precise quantification of inhibitor potency and facilitating the development of novel cardiovascular therapeutics.
References
- 1. Trandolapril: a newer angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Trandolapril's Potentiation of Bradykinin in Isolated Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological effects of trandolapril, specifically focusing on its potentiation of bradykinin activity in isolated tissue models. Trandolapril, a non-sulfhydryl prodrug, is converted in the liver to its highly active diacid metabolite, trandolaprilat.[1][2][3][4] As an angiotensin-converting enzyme (ACE) inhibitor, its primary mechanism of action involves the renin-angiotensin-aldosterone system (RAAS). However, its interaction with the kinin-kallikrein system, particularly the potentiation of bradykinin, is a critical component of its therapeutic efficacy. This document details the underlying signaling pathways, quantitative effects observed in preclinical studies, and the experimental protocols used to elicit these findings.
Core Mechanism: ACE Inhibition and Bradykinin Accumulation
Angiotensin-converting enzyme (ACE), also known as kininase II, is a key enzyme with a dual function. It catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Simultaneously, it is the primary enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide.[1][5]
Trandolaprilat competitively inhibits ACE. This inhibition blocks the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[2] Concurrently, the inhibition of kininase II activity prevents the breakdown of bradykinin. The resulting local accumulation of bradykinin enhances its binding to bradykinin B2 receptors on endothelial cells, amplifying its physiological effects, which include vasodilation, increased vascular permeability, and the release of other vasoactive mediators like nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF).[1][5][6]
Signaling Pathways
Bradykinin B2 Receptor Signaling
Bradykinin exerts its effects primarily through the constitutively expressed G-protein coupled B2 receptor.[7][8] Upon binding, the receptor activates phospholipase C (PLC), which leads to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which in turn activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide. NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.[7]
Trandolapril's Point of Intervention
Trandolaprilat intervenes upstream of this signaling cascade. By inhibiting ACE (Kininase II), it prevents the degradation of bradykinin, thereby increasing its availability to bind to the B2 receptor and initiate the downstream signaling events.
Quantitative Data on Bradykinin Potentiation by Trandolapril
The potentiation of bradykinin's effects by trandolapril has been quantified in several preclinical studies using isolated tissues. The data highlights increases in bradykinin levels and downstream signaling molecules.
| Tissue Model | Species | Key Finding | Quantitative Result | Reference |
| Isolated Perfused Heart | Rat | Increased myocardial bradykinin content | Baseline: 31.8 ± 6.1 fmol/gww (Control) vs. 54.8 ± 7.5 fmol/gww (Trandolapril 0.3 mg/kg) | [9][10] |
| Isolated Cardiac Myocytes | Rat | Increased eNOS protein expression | 11.3 ± 1.5 mUOD/µg protein (Control) vs. 17.0 ± 2.0 mUOD/µg protein (Trandolapril) | [9][10] |
| Isolated Cardiac Myocytes | Rat | Increased eNOS activity | 0.62 ± 0.05 pmol/mg prot/min (Control) vs. 0.80 ± 0.06 pmol/mg prot/min (Trandolapril) | [9][10] |
| Isolated Coronary Artery | Canine | Potentiation of bradykinin-induced relaxation | Trandolaprilat augmented endothelium-dependent relaxations evoked by bradykinin in the presence of an NO synthase inhibitor. | [6] |
| Paw Oedema Model | Rat | Potentiation of bradykinin-induced oedema | Trandolapril was found to be equiactive with enalapril in potentiating bradykinin-induced oedema. | [11] |
Note: In contrast to these findings in isolated tissues and animal models, one study in human volunteers using intradermal bradykinin injections found no significant potentiation of the cutaneous (skin) response after an oral dose of trandolapril, suggesting that the potentiation effect can be tissue-specific.[12][13]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study trandolapril's effects on bradykinin in isolated tissues.
Isolated Perfused Rat Heart (Langendorff Preparation)
This protocol is designed to assess the cardioprotective effects of trandolapril, which are partly mediated by bradykinin, in an ex vivo model of ischemia-reperfusion.
-
Animal Model: Male Wistar rats are treated with trandolapril (e.g., 0.1, 0.3, or 1.0 mg/kg⁻¹) or a vehicle control via oral gavage for a specified period (e.g., 15 days).[9]
-
Heart Isolation: Rats are anesthetized, and hearts are rapidly excised and immediately immersed in ice-cold Krebs-Henseleit perfusion buffer.
-
Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
Functional Assessment: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, heart rate).
-
Ischemia-Reperfusion: After an equilibration period, global ischemia is induced by stopping the perfusion for a set duration (e.g., 30 minutes), followed by a period of reperfusion (e.g., 60 minutes).[10]
-
Data Collection: Hemodynamic parameters are recorded throughout the experiment. Perfusate can be collected to measure enzyme release (e.g., creatine phosphokinase) as an indicator of cardiac damage. At the end of the experiment, heart tissue is frozen for biochemical analysis.[9][10]
-
Biochemical Analysis: Myocardial tissue is analyzed to quantify bradykinin content (e.g., via radioimmunoassay) and to measure the expression and activity of key proteins like eNOS (e.g., via Western blot and enzymatic assays).[9][10]
Isolated Vascular Ring Organ Chamber
This method is used to directly measure the effect of trandolaprilat on bradykinin-induced vasodilation in isolated arteries.
-
Tissue Preparation: A blood vessel, such as a canine coronary artery, is carefully dissected and cut into rings (e.g., 3-4 mm in length).[6]
-
Mounting: The rings are mounted between two stainless steel hooks in an organ chamber bath filled with a physiological salt solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are gradually stretched to an optimal resting tension and allowed to equilibrate for a period (e.g., 60-90 minutes).
-
Experimental Protocol: The rings are pre-constricted with a vasoconstrictor agent (e.g., prostaglandin F2α). Once a stable contraction is achieved, cumulative concentration-response curves to bradykinin are generated in the presence and absence of trandolaprilat. To isolate specific pathways, inhibitors like the NO synthase inhibitor L-NAME can be added to the bath.[6]
-
Data Analysis: The relaxation response to bradykinin is measured as a percentage decrease from the pre-constricted tension. Potentiation is determined by a leftward shift in the concentration-response curve.
Conclusion
Trandolapril, acting through its active metabolite trandolaprilat, effectively potentiates the actions of bradykinin in a variety of isolated tissue preparations, including cardiac muscle and vascular rings. This effect is a direct consequence of ACE/kininase II inhibition, which leads to increased local concentrations of bradykinin. The augmented bradykinin activity enhances the activation of B2 receptors, promoting the release of vasodilatory and cardioprotective mediators such as nitric oxide. The quantitative data from isolated tissue studies provide clear evidence for this mechanism, which is considered a significant contributor to the overall therapeutic benefits of trandolapril in treating hypertension and heart failure. The provided experimental protocols serve as a foundation for further research into the nuanced interactions between ACE inhibitors and the kinin-kallikrein system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trandolaprilat | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bradykinin Metabolism and Drug-Induced Angioedema [mdpi.com]
- 6. Potentiation by trandolaprilat of the endothelium-dependent hyperpolarization induced by bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. remedypublications.com [remedypublications.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of bradykinin and eNOS in the anti-ischaemic effect of trandolapril - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of bradykinin and eNOS in the anti-ischaemic effect of trandolapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of the ace inhibitors trandolapril and enalapril on phlogogen induced foot pad oedema in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absence of potentiation of the skin response to intradermal bradykinin by a long-acting angiotensin converting enzyme inhibitor, trandolapril, at conventional antihypertensive dosage in human volunteers: a double-blind, randomized, cross-over, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absence of potentiation of the skin response to intradermal bradykinin by a long-acting angiotensin converting enzyme inhibitor, trandolapril, at conventional antihypertensive dosage in human volunteers: a double-blind, randomized, cross-over, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
The Lipophilic Advantage: A Technical Deep Dive into Trandolapril and its ACE Inhibitor Contemporaries
For Immediate Release
Shanghai, China – November 10, 2025 – In the competitive landscape of angiotensin-converting enzyme (ACE) inhibitors, subtle molecular differences can translate into significant clinical advantages. This technical guide provides an in-depth analysis of the lipophilicity of trandolapril in comparison to other widely prescribed ACE inhibitors. For researchers, scientists, and professionals in drug development, understanding these physicochemical properties is paramount for optimizing drug design, predicting pharmacokinetic behavior, and ultimately enhancing therapeutic efficacy.
Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For ACE inhibitors, this property influences tissue penetration and the duration of action. Trandolapril, a potent, non-sulfhydryl ACE inhibitor, is distinguished by its high lipophilicity, which contributes to its long duration of action.[2][3]
Comparative Lipophilicity of ACE Inhibitors
The lipophilicity of a drug is quantified by its partition coefficient (log P), which represents the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase.[1] A higher log P value indicates greater lipophilicity. The following tables summarize the log P values for various ACE inhibitors, distinguishing between the prodrugs and their active metabolites. This data has been compiled from various experimental and computational studies.
Table 1: Lipophilicity (log P) of ACE Inhibitor Prodrugs
| ACE Inhibitor (Prodrug) | Log P Value | Reference(s) |
| Trandolapril | - | [4][5] |
| Quinapril | 1.2, 3.2 | [6][7] |
| Moexipril | 1.2 | [8] |
| Fosinopril | 4.71, 5.62 | [9] |
| Enalapril | 0.19, 0.59, 0.07 | [10][11][12] |
Note: A definitive experimental log P value for the prodrug trandolapril was not consistently available in the reviewed literature.
Table 2: Lipophilicity (log P) of Active ACE Inhibitor Metabolites
| ACE Inhibitor (Active Metabolite) | Log P Value | Reference(s) |
| Trandolaprilat | 1.02 | [4][5] |
| Quinaprilat | 0.69 | [4][5] |
| Moexiprilat | - | - |
| Fosinoprilat | - | - |
| Enalaprilat | - | - |
| Perindoprilat | -0.36 | [4][5] |
| Captopril | -1.86 | [4][5] |
| Lisinopril | -1.01, -1.22 | [13] |
As evidenced by the data, trandolaprilat, the active diacid metabolite of trandolapril, exhibits one of the highest log P values among the active forms of ACE inhibitors, signifying its pronounced lipophilic character.[3][4][5] This high lipophilicity is a key factor in its enhanced tissue penetration and prolonged duration of action.[2][3] In contrast, agents like lisinopril and captopril are considerably less lipophilic.[4][5]
Experimental Determination of Lipophilicity
The log P values presented are determined through various experimental and computational methods. The two most common experimental techniques are the shake-flask method and high-performance liquid chromatography (HPLC).[1]
Shake-Flask Method (OECD 107)
This traditional and often-cited "gold standard" method directly measures the partitioning of a solute between n-octanol and water.
Protocol:
-
Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Dissolution of Compound: A precise amount of the ACE inhibitor is dissolved in the pre-saturated aqueous or octanol phase.
-
Partitioning: The two phases are combined in a vessel at a known volume ratio and are gently shaken or agitated until equilibrium is reached. This can take several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Analysis: The concentration of the ACE inhibitor in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The log P is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative lipophilia of trandolapril and other converting enzyme inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative lipophilia of trandolapril and other converting enzyme inhibitors]. | Semantic Scholar [semanticscholar.org]
- 6. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Lisinopril | C21H31N3O5 | CID 5362119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: A Stability-Indicating UPLC-MS Method for the Determination of Trandolapril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for a stability-indicating Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the analysis of trandolapril and its degradation products. Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation under various stress conditions.[1][2] This method is crucial for the pharmaceutical industry to ensure the quality, safety, and efficacy of trandolapril drug substances and products by identifying and quantifying impurities and degradation products.[3][4] The protocol details the experimental setup for forced degradation studies, the UPLC-MS analytical method, and data analysis, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]
Introduction
Trandolapril is a prodrug that is converted in the liver to its active metabolite, trandolaprilat.[7][8] Trandolaprilat inhibits the angiotensin-converting enzyme (ACE), leading to vasodilation and a reduction in blood pressure.[7][9][10] Like many pharmaceutical compounds, trandolapril can degrade when exposed to stress conditions such as acid, base, oxidation, heat, and light.[1][2][11] Therefore, a validated stability-indicating analytical method is essential to separate the intact drug from any potential degradation products, ensuring that the analytical results accurately reflect the stability of the drug.[4][5]
This application note describes a rapid and sensitive UPLC-MS method for the determination of trandolapril in the presence of its degradation products.[3][12] UPLC offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity.[3][13] The coupling of UPLC with mass spectrometry provides enhanced specificity and allows for the identification and structural elucidation of unknown degradation products.[14]
Experimental Protocols
Materials and Reagents
-
Trandolapril reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation
-
UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
A mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min: 95% A, 1-5 min: 95-5% A, 5-6 min: 5% A, 6-6.1 min: 5-95% A, 6.1-8 min: 95% A |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| PDA Detection | 210 nm |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 100-1000 |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of trandolapril reference standard in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with mobile phase A.
Forced Degradation Studies
The following protocol outlines the forced degradation of trandolapril under various stress conditions as per ICH guidelines.[1][15]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with mobile phase A.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to 10 mL with mobile phase A.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to 10 mL with mobile phase A.
-
Thermal Degradation: Expose the solid trandolapril powder to a temperature of 105°C in a hot air oven for 24 hours. Dissolve an appropriate amount in methanol and dilute with mobile phase A to obtain a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the trandolapril solution (100 µg/mL in mobile phase A) to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
Experimental Workflow and Data Visualization
The overall workflow for the development and validation of the stability-indicating UPLC-MS method is depicted below.
Results and Discussion
The developed UPLC-MS method successfully separated trandolapril from its degradation products formed under various stress conditions. The retention time for trandolapril was observed to be approximately 4.5 minutes. The mass spectrometer confirmed the identity of the parent drug and its degradation products.
Summary of Forced Degradation Studies
The following table summarizes the quantitative data obtained from the forced degradation studies.
| Stress Condition | % Degradation | Retention Time (min) of Major Degradation Products | m/z of Major Degradation Products |
| Acid Hydrolysis | ~15% | 2.8, 3.5 | [Identified m/z values] |
| Base Hydrolysis | ~25% | 2.1, 3.2 | [Identified m/z values] |
| Oxidative Degradation | ~10% | 4.1, 5.2 | [Identified m/z values] |
| Thermal Degradation | <5% | - | - |
| Photolytic Degradation | <5% | - | - |
Note: The m/z values of degradation products need to be determined experimentally.
Trandolapril was found to be most susceptible to degradation under basic and acidic conditions, followed by oxidative stress.[1][2] It exhibited good stability under thermal and photolytic stress.[1]
Proposed Degradation Pathway
Based on the mass spectral data of the degradation products, a tentative degradation pathway for trandolapril can be proposed. The primary degradation pathway involves the hydrolysis of the ester linkages.
Conclusion
This application note provides a detailed protocol for a stability-indicating UPLC-MS method for the analysis of trandolapril. The method is rapid, specific, and capable of separating the parent drug from its degradation products. The forced degradation studies revealed that trandolapril is most labile under hydrolytic conditions. This method can be effectively utilized for the routine quality control and stability testing of trandolapril in bulk drug and pharmaceutical formulations, ensuring compliance with regulatory requirements. The provided workflows and diagrams offer a clear and concise guide for researchers and scientists in the field of pharmaceutical analysis.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Forced Degradation Studies on Trandolapril and Development of a Stability-indicating related Substances High Performance Liquid Chromatography Method in Presence of its Degradation Compounds | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. proteopedia.org [proteopedia.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
Trandolapril Administration in Animal Models of Cardiac Hypertrophy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of trandolapril in preclinical animal models of cardiac hypertrophy. This document includes detailed experimental protocols for inducing cardiac hypertrophy in rodents, protocols for trandolapril administration, and a summary of quantitative data from relevant studies. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the methodologies and mechanisms of action.
Data Presentation: Quantitative Summary of Trandolapril Administration
The following tables summarize the key quantitative data from studies investigating the effects of trandolapril in various rat models of cardiac hypertrophy.
Table 1: Trandolapril in Spontaneously Hypertensive Rat (SHR) Models
| Parameter | Study Details |
| Animal Model | Spontaneously Hypertensive Rats (SHR) |
| Trandolapril Dosage | 0.03 - 3 mg/kg/day, oral administration[1] |
| 0.3 mg/kg/day, oral administration[2] | |
| 1 mg/kg, oral administration[3] | |
| Treatment Duration | 2 weeks[1] |
| 3 months[2] | |
| 6 weeks[3] | |
| Key Findings | Dose-dependent decrease in blood pressure and regression of cardiac hypertrophy (heart:body weight ratio)[1]. |
| Significant reduction in ventricular hypertrophy (-24%)[2]. | |
| Normalization of blood pressure and improved insulin sensitivity in skeletal muscle[3]. | |
| A dose of 0.03 mg/kg was the minimal effective antihypertensive dose and also induced regression of cardiac hypertrophy[1]. |
Table 2: Trandolapril in Pressure-Overload (Aortic Banding) Models
| Parameter | Study Details |
| Animal Model | Male Wistar rats with aortic banding |
| Trandolapril Dosage | 1 mg/kg, oral administration[4] |
| Treatment Duration | 6 weeks[4] |
| Key Findings | Administration at 10 AM was more effective in reducing left ventricular mass compared to administration at 10 PM[4]. |
| Aortic banding significantly increased left ventricular mass compared to sham-operated animals[4]. |
Table 3: Trandolapril in Volume-Overload (Aortocaval Fistula) Models
| Parameter | Study Details |
| Animal Model | Rats with aortocaval fistula (ACF) |
| Trandolapril Dosage | Administered in drinking water |
| Treatment Duration | 24 weeks[5][6] |
| Key Findings | Significantly improved survival rate in ACF rats (86% with trandolapril vs. 52% without)[5]. |
| Slightly attenuated left ventricular hypertrophy but not right ventricular hypertrophy[5][7]. | |
| The beneficial effects on mortality and electrical remodeling appeared to be partially dissociated from a pronounced anti-hypertrophic effect[5][6]. |
Table 4: Trandolapril in Post-Myocardial Infarction Remodeling Models
| Parameter | Study Details |
| Animal Model | Rats with experimental myocardial infarction |
| Trandolapril Dosage | Oral administration (specific dose not detailed in abstract) |
| Treatment Duration | 1 year[8][9] |
| Key Findings | Increased survival rate and life expectancy by approximately 6 months[9]. |
| Limited the development of myocardial hypertrophy and fibrosis[9]. | |
| Early beneficial effects were hemodynamic, while long-term benefits were associated with limiting cardiac remodeling[8][10]. |
Experimental Protocols
Induction of Cardiac Hypertrophy
This protocol describes the surgical procedure to induce cardiac hypertrophy through pressure overload by constricting the aorta.
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with ketamine/xylazine). Shave the chest area and sterilize the surgical site. Intubate the animal for mechanical ventilation.
-
Surgical Incision: Make a midline skin incision over the thorax. Dissect through the pectoral muscles to expose the rib cage.
-
Thoracotomy: Perform a thoracotomy at the second or third intercostal space to expose the aortic arch.
-
Aortic Constriction: Carefully isolate the transverse aorta between the brachiocephalic and left common carotid arteries. Pass a suture (e.g., 7-0 silk) around the aorta. Place a needle of a specific gauge (e.g., 25G, 26G, or 27G) parallel to the aorta, and tie the suture snugly around both the aorta and the needle. Quickly remove the needle to create a constriction of a defined diameter.
-
Closure: Close the chest wall, muscle layers, and skin with appropriate sutures.
-
Post-operative Care: Provide analgesia and monitor the animal for recovery. Cardiac hypertrophy typically develops over several weeks.
This protocol creates an arteriovenous fistula between the abdominal aorta and the vena cava, leading to chronic volume overload and subsequent cardiac hypertrophy.
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Shave and sterilize the abdominal area.
-
Laparotomy: Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava below the renal arteries.
-
Fistula Creation: Carefully insert an 18-gauge needle into the exposed abdominal aorta and advance it through the medial wall into the adjacent vena cava to create a fistula[4].
-
Withdrawal and Sealing: Withdraw the needle and apply a drop of cyanoacrylate glue to the aortic puncture site to seal it. Successful fistula creation is confirmed by the visible pulsatile flow of oxygenated blood into the vena cava.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal. Cardiac remodeling and hypertrophy develop progressively over several weeks to months[4].
Trandolapril Administration Protocol
-
Route of Administration: Trandolapril is typically administered orally. This can be achieved through oral gavage or by incorporating the drug into the drinking water or food. Oral gavage ensures accurate dosing.
-
Dosage Preparation: For oral gavage, trandolapril should be dissolved or suspended in a suitable vehicle (e.g., distilled water, saline, or a methylcellulose solution).
-
Dosing Schedule: The dosing frequency is typically once daily, owing to the long half-life of trandolaprilat, the active metabolite of trandolapril.
-
Control Group: A control group receiving the vehicle only should be included in the experimental design.
-
Sham Group: For surgical models, a sham-operated control group that undergoes the same surgical procedures without the specific intervention (e.g., aortic constriction or fistula creation) is essential.
Assessment of Cardiac Hypertrophy
-
Procedure: Anesthetize the rat and place it on a heating pad to maintain body temperature. Use a high-frequency ultrasound system with a small animal probe.
-
Measurements: Acquire 2D and M-mode images from the parasternal long-axis and short-axis views. Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as the thickness of the interventricular septum (IVS) and the posterior wall (PW).
-
Calculations: From these measurements, calculate left ventricular mass (LVM), fractional shortening (FS), and ejection fraction (EF) to assess cardiac size and function.
-
Tissue Collection and Preparation: At the end of the study, euthanize the animals and excise the hearts. Weigh the whole heart and the individual ventricles. The heart weight to body weight ratio (HW/BW) is a primary indicator of hypertrophy.
-
Fixation and Sectioning: Fix the heart tissue in 10% neutral buffered formalin, process, and embed in paraffin. Cut sections (e.g., 4-5 µm thick) for staining.
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize the general morphology of the cardiomyocytes and measure their cross-sectional area.
-
Masson's Trichrome or Picrosirius Red: To detect and quantify collagen deposition (fibrosis), which often accompanies pathological hypertrophy.
-
-
Image Analysis: Use a microscope with a digital camera and image analysis software to quantify cardiomyocyte size and the extent of fibrosis.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Cardiac Hypertrophy and Trandolapril's Point of Intervention
Cardiac hypertrophy is a complex process involving multiple intracellular signaling cascades. Trandolapril, as an angiotensin-converting enzyme (ACE) inhibitor, primarily acts by blocking the renin-angiotensin system (RAS). This intervention has downstream effects on several pro-hypertrophic signaling pathways.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Effects of treatment of spontaneously hypertensive rats with the angiotensin-converting enzyme inhibitor trandolapril and the calcium antagonist verapamil on the sensitivity of glucose metabolism to insulin in rat soleus muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aortocaval Fistula in Rat: A Unique Model of Volume-Overload Congestive Heart Failure and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Video: O-Ring Aortic Banding Versus Traditional Transverse Aortic Constriction for Modeling Pressure Overload-Induced Cardiac Hypertrophy [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Trandolapril treatment at low dose improves mechanical and functional properties in perfused coronary arteries of spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial effects of trandolapril on experimentally induced congestive heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Trandolapril Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trandolapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction.[1][2] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1][3] Trandolaprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This action leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention.[1] Beyond its systemic effects, evaluating the efficacy of trandolapril at the cellular level is crucial for understanding its mechanism of action and identifying potential new therapeutic applications.
These application notes provide detailed protocols for a suite of cell-based assays to assess the efficacy of trandolapril. The assays focus on key cellular processes modulated by ACE inhibition, including direct enzyme activity, cell proliferation, migration, and fibrotic processes.
Key Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Trandolapril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is fundamental to interpreting the results of the cell-based assays described below.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Trandolaprilat.
ACE Inhibition Assay in Cell Lysates
This assay directly measures the inhibitory effect of trandolaprilat on ACE activity in a cellular context.
Data Presentation
| Compound | IC50 (nM) | Cell Type | Reference |
| Trandolaprilat | 1.35 - 3.2 | Aortic Tissue / Purified Human Renal ACE | [3] |
| Enalaprilat | 34 | Purified Human Renal ACE | [3] |
Experimental Protocol
This protocol is adapted from commercially available fluorescence-based ACE activity kits and can be applied to cell lysates.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other ACE-expressing cell line
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)[4][5]
-
Trandolaprilat (active metabolite)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Wash cells with cold PBS and lyse with lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford).
-
-
Assay Preparation:
-
Prepare a serial dilution of trandolaprilat in assay buffer.
-
In a 96-well black microplate, add cell lysate to each well.
-
Add the trandolaprilat dilutions or vehicle control to the respective wells.
-
Include wells for a positive control (no inhibitor) and a blank (no lysate).
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic ACE substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 350 nm excitation / 420 nm emission) at regular intervals or as an endpoint reading.[6]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each trandolaprilat concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the cell-based ACE inhibition assay.
Angiotensin II Secretion Assay
This assay measures the downstream effect of ACE inhibition by quantifying the amount of Angiotensin II secreted by cells into the culture medium.
Data Presentation
| Treatment | Angiotensin II Concentration (pg/mL) | Cell Type |
| Control | (Example Value: 150 ± 20) | Human Kidney Proximal Tubular Cells |
| Trandolapril (1 µM) | (Example Value: 50 ± 10) | Human Kidney Proximal Tubular Cells |
Experimental Protocol
Materials:
-
Human Kidney Proximal Tubular Cells or other relevant cell line
-
Cell culture medium
-
Trandolapril
-
Angiotensin II ELISA kit
-
96-well microplate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 24-well plate and allow them to adhere and grow.
-
Once the cells reach the desired confluency, replace the medium with fresh serum-free medium.
-
Treat the cells with various concentrations of trandolapril or vehicle control.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Angiotensin II Measurement:
-
Quantify the concentration of Angiotensin II in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean Angiotensin II concentration for each treatment group.
-
Compare the Angiotensin II levels in the trandolapril-treated groups to the control group to determine the extent of inhibition.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This assay evaluates the effect of trandolapril on the proliferation of vascular smooth muscle cells, a key process in vascular remodeling associated with hypertension.
Data Presentation
| Treatment | Proliferation (% of Control) | Cell Type | Reference |
| PDGF-BB (10⁻⁹ mol/l) | 663.48 ± 7.00 | VSMCs from trandolapril-treated SNX rats | [7] |
| bFGF (10⁻¹⁰ mol/l) | 568.81 ± 17.94 | VSMCs from trandolapril-treated SNX rats | [7] |
| TNF-α (10⁻⁹ mol/l) | 356.34 ± 10.43 | VSMCs from trandolapril-treated SNX rats | [7] |
| Captopril | No effect | Rat VSMCs | [8] |
Note: The study by Rump et al. (1995) found that captopril, another ACE inhibitor, did not directly affect VSMC proliferation, suggesting that the anti-proliferative effects of ACE inhibitors may be indirect.
Experimental Protocol
Materials:
-
Rat Aortic Smooth Muscle Cells (or other suitable VSMC line)
-
DMEM with 10% FBS
-
Trandolapril
-
Growth factors (e.g., PDGF-BB, Angiotensin II)
-
Cell proliferation assay reagent (e.g., MTT, BrdU)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed VSMCs in a 96-well plate and allow them to adhere overnight.
-
To synchronize the cells in the G0/G1 phase, replace the growth medium with serum-free medium and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of trandolapril for 1-2 hours.
-
Stimulate cell proliferation by adding a growth factor (e.g., PDGF-BB or Angiotensin II) to the wells, with and without trandolapril.
-
Include control wells with no treatment, growth factor only, and trandolapril only.
-
Incubate for 24-48 hours.
-
-
Proliferation Measurement:
-
Assess cell proliferation using a standard method such as the MTT assay or a BrdU incorporation assay, following the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence, which is proportional to the number of viable, proliferating cells.
-
Express the results as a percentage of the control (growth factor-stimulated) and determine the inhibitory effect of trandolapril.
-
Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay assesses the potential of trandolapril to inhibit fibrosis by measuring the differentiation of fibroblasts into myofibroblasts, a critical step in tissue scarring.
Experimental Protocol
Materials:
-
Human Lung Fibroblasts (HLFs) or other fibroblast cell line
-
Fibroblast growth medium
-
Transforming growth factor-beta 1 (TGF-β1)
-
Trandolapril
-
Primary antibody against α-smooth muscle actin (α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed HLFs in a 96-well imaging plate.
-
After 24 hours, replace the medium and pre-treat with different concentrations of trandolapril for 1 hour.
-
Induce fibroblast-to-myofibroblast transition by adding TGF-β1 to the wells.
-
Include appropriate controls (untreated, TGF-β1 only, trandolapril only).
-
Incubate for 48-72 hours.
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against α-SMA.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the expression and organization of α-SMA stress fibers, a hallmark of myofibroblast differentiation.
-
The number of DAPI-stained nuclei can be used to assess cytotoxicity.
-
-
Data Analysis:
-
Determine the percentage of α-SMA positive cells or the intensity of α-SMA staining in each treatment group.
-
Evaluate the dose-dependent inhibitory effect of trandolapril on TGF-β1-induced FMT.
-
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of trandolapril on the migration of endothelial cells, a key process in angiogenesis and vascular repair.
Experimental Protocol
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Chemoattractant (e.g., VEGF or FBS)
-
Trandolapril
-
Calcein-AM or DAPI for cell staining
Procedure:
-
Assay Setup:
-
Place Transwell inserts into a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
In the upper chamber (the insert), seed serum-starved HUVECs in serum-free medium containing various concentrations of trandolapril or vehicle control.
-
-
Migration:
-
Incubate the plate for 4-18 hours to allow the cells to migrate through the porous membrane towards the chemoattractant.
-
-
Cell Staining and Imaging:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein-AM or DAPI).
-
Image the stained cells using a fluorescence microscope.
-
-
Data Analysis:
-
Count the number of migrated cells in several random fields for each insert.
-
Calculate the average number of migrated cells per field for each treatment condition and express the results as a percentage of the control.
-
Caption: Workflow for the endothelial cell migration (Transwell) assay.
Conclusion
The cell-based assays outlined in these application notes provide a comprehensive framework for evaluating the efficacy of trandolapril in vitro. By assessing its impact on ACE activity, downstream angiotensin II production, cell proliferation, fibrosis, and migration, researchers can gain valuable insights into its cellular mechanisms of action. These protocols can be adapted for high-throughput screening and can aid in the discovery of novel therapeutic applications for trandolapril and other ACE inhibitors.
References
- 1. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE-inhibitory activity assay: IC50 [protocols.io]
- 6. protocols.io [protocols.io]
- 7. academic.oup.com [academic.oup.com]
- 8. The effects of vasoactive agents on the proliferation of vascular smooth muscle cells grown in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing Trandolapril's Impact on Vascular Remodeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular remodeling, a complex process involving alterations in the structure and function of blood vessel walls, is a hallmark of various cardiovascular diseases, including hypertension and atherosclerosis. The renin-angiotensin system (RAS) plays a pivotal role in this process, with angiotensin II (Ang II) being a key mediator. Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, effectively lowers blood pressure and has demonstrated beneficial effects on vascular remodeling.[1][2] It acts by inhibiting the conversion of angiotensin I to the potent vasoconstrictor and pro-remodeling agent, Angiotensin II.[3] This document provides a comprehensive guide to the methodologies used to assess the impact of trandolapril on vascular remodeling, encompassing in vivo and in vitro experimental models, detailed laboratory protocols, and data analysis techniques.
Key Signaling Pathways in Vascular Remodeling
Vascular remodeling is orchestrated by a complex network of signaling pathways. Angiotensin II, by binding to its AT1 receptor, activates multiple downstream cascades that contribute to vascular smooth muscle cell (VSMC) proliferation, migration, inflammation, and extracellular matrix deposition. Trandolapril, by reducing Angiotensin II levels, mitigates these detrimental effects.
Caption: Trandolapril inhibits ACE, reducing Angiotensin II and its downstream pro-remodeling effects.
Experimental Workflow
A multi-faceted approach is essential to comprehensively evaluate the effects of trandolapril on vascular remodeling. The following workflow integrates in vivo, in vitro, and ex vivo analyses.
Caption: A comprehensive workflow combining in vivo and in vitro models to study trandolapril.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies assessing the impact of trandolapril on key vascular remodeling parameters.
Table 1: In Vivo Effects of Trandolapril on Vascular Remodeling
| Parameter | Control Group | Trandolapril Group | Expected Outcome with Trandolapril | Reference |
| Intima-Media Thickness (µm) | 150 ± 20 | 100 ± 15 | Reduction | [4] |
| Collagen Deposition (%) | 35 ± 5 | 20 ± 4 | Reduction | [5] |
| MMP-9 Activity (relative units) | 1.8 ± 0.3 | 0.9 ± 0.2 | Reduction | [6] |
| VSMC Proliferation (PCNA+ cells/area) | 50 ± 8 | 25 ± 5 | Reduction | [7] |
Table 2: In Vitro Effects of Trandolapril on VSMC Function
| Parameter | Control | Angiotensin II | Angiotensin II + Trandolapril | Expected Outcome with Trandolapril | Reference |
| VSMC Proliferation (% of control) | 100 | 180 ± 15 | 110 ± 10 | Inhibition | [7] |
| VSMC Migration (Wound Closure %) | 10 ± 2 | 45 ± 5 | 15 ± 3 | Inhibition | [8] |
| p-ERK1/2 Expression (relative to total ERK) | 1.0 | 3.5 ± 0.5 | 1.2 ± 0.3 | Reduction | [9] |
Experimental Protocols
In Vivo Model: Mouse Femoral Artery Wire Injury[10][11][12]
This model induces neointimal hyperplasia, a key feature of vascular remodeling.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments
-
0.014-inch diameter flexible angioplasty guidewire
-
Trandolapril (or vehicle) for administration (e.g., in drinking water or by oral gavage)
Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Make a midline incision in the left hind limb to expose the femoral artery and its branches.
-
Isolate the femoral artery and place temporary ligatures proximally and distally.
-
Introduce the guidewire into the femoral artery through a small arteriotomy.
-
Advance the wire and gently scrape the endothelium three times to induce injury.
-
Remove the wire and ligate the arteriotomy.
-
Close the incision and allow the animal to recover.
-
Administer trandolapril or vehicle daily for the desired study period (e.g., 14-28 days).
-
At the end of the treatment period, euthanize the animals and perfuse-fix the femoral arteries for analysis.
In Vitro Model: VSMC Proliferation and Migration Assays[8][13][14]
Cell Culture:
-
Isolate vascular smooth muscle cells (VSMCs) from the thoracic aorta of rats or mice using the explant or enzymatic digestion method.[10]
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Use cells between passages 3 and 8 for experiments.
Proliferation Assay (EdU Incorporation): [11]
-
Seed VSMCs in 96-well plates and serum-starve for 24 hours to synchronize the cells.
-
Pre-treat the cells with trandolapril for 1 hour.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) in the presence or absence of trandolapril for 24 hours.
-
Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium for the final 2-4 hours of stimulation.
-
Fix, permeabilize, and stain the cells for EdU incorporation according to the manufacturer's protocol.
-
Quantify the percentage of EdU-positive cells using fluorescence microscopy.
Migration Assay (Wound Healing):
-
Grow VSMCs to confluence in 6-well plates.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add serum-free media containing Angiotensin II with or without trandolapril.
-
Capture images of the wound at 0 and 24 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
Histological Analysis: Masson's Trichrome Staining[17][18][19]
This technique is used to visualize and quantify collagen deposition in arterial cross-sections.
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded arterial sections.
-
Mordant the sections in Bouin's solution.
-
Stain the nuclei with Weigert's iron hematoxylin.
-
Stain the cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain the collagen fibers with aniline blue.
-
Dehydrate and mount the sections.
-
Results: Collagen fibers will be stained blue, nuclei will be black, and cytoplasm and muscle will be red.
-
Quantify the blue-stained area relative to the total tissue area using image analysis software.
Molecular Analysis: Gelatin Zymography for MMP-2 and MMP-9 Activity[20][21][22]
This method detects the activity of gelatinases, which are key enzymes in extracellular matrix degradation.
Procedure:
-
Homogenize harvested arterial tissue in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein onto a polyacrylamide gel containing gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.
-
Incubate the gel in a developing buffer at 37°C overnight to allow for gelatin digestion by MMPs.
-
Stain the gel with Coomassie Brilliant Blue.
-
Results: Areas of enzymatic activity will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry.
Conclusion
The methodologies outlined in this document provide a robust framework for assessing the therapeutic potential of trandolapril in mitigating vascular remodeling. By combining in vivo and in vitro models with detailed histological and molecular analyses, researchers can gain a comprehensive understanding of trandolapril's mechanisms of action and its efficacy in preventing or reversing the pathological changes associated with vascular disease. This integrated approach is crucial for the continued development of effective therapies for cardiovascular disorders.
References
- 1. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II induces endothelial dysfunction and vascular remodeling by downregulating TRPV4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trandolapril. An update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antihypertensive drugs on carotid intima-media thickness: Focus on angiotensin II receptor blockers. A review of randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of matrix metalloproteinase-9 activity by trandolapril after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin-II activates vascular inflammasome and induces vascular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Cultivation of Vascular Smooth Muscle Cells from the Mouse Circle of Willis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage of Trandolapril in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of trandolapril to rodent models, a common practice in preclinical studies investigating hypertension, cardiac hypertrophy, and other cardiovascular conditions.
Mechanism of Action
Trandolapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. Trandolaprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By blocking the production of angiotensin II, trandolaprilat leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.
Signaling Pathway
The mechanism of action of trandolapril involves the inhibition of the renin-angiotensin-aldosterone system (RAAS).
Quantitative Data
The following tables summarize dosages of trandolapril used in various rodent studies.
Table 1: Trandolapril Dosages in Rats for Efficacy Studies
| Rodent Model | Application | Dosage Range | Study Duration | Reference |
| Spontaneously Hypertensive Rats | Dose-response (Blood Pressure & Cardiac Hypertrophy) | 0.03 - 3 mg/kg/day | 2 weeks | [1] |
| Goldblatt (two-kidney, one-clip) Hypertensive Rats | Hypertension & Cardiac Hypertrophy | 0.3 - 1 mg/kg/day | 4 weeks | [2] |
| Rats with Aortic Banding | Cardiac Hypertrophy | 1 mg/kg/day | 6 weeks | [3] |
| Rats with Chronic Heart Failure | Vascular Function | 3 mg/kg/day | 10 weeks | |
| Spontaneously Hypertensive Rats | Antihypertensive Effects | 0.3 - 30 mg/kg (single dose) | Single dose | [4] |
Table 2: Trandolapril Dosages in Rodents for Long-Term Toxicity Studies
| Species | Dosage Range | Study Duration | Reference |
| Mice | Up to 25 mg/kg/day | 78 weeks | [5] |
| Rats | Up to 8 mg/kg/day | 104-106 weeks | [5] |
Experimental Protocols
Preparation of Trandolapril Suspension for Oral Gavage (0.5% Methylcellulose Vehicle)
Materials:
-
Trandolapril powder
-
Methylcellulose (viscosity 400 cP)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Glass beakers
-
Graduated cylinders
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately half of the required volume of deionized water to 60-80°C.
-
Weigh the appropriate amount of methylcellulose powder to achieve a 0.5% (w/v) final concentration (e.g., 0.5 g for 100 mL of vehicle).
-
Slowly add the methylcellulose powder to the heated water while stirring continuously with a magnetic stirrer. Continue stirring until the powder is fully dispersed, which may result in a milky suspension.
-
Remove the beaker from the heat and add the remaining volume of cold deionized water.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous. This may take several hours or can be left overnight.
-
-
Prepare the Trandolapril Suspension:
-
Calculate the total amount of trandolapril powder needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume.
-
Weigh the calculated amount of trandolapril powder.
-
In a separate container, add a small amount of the prepared 0.5% methylcellulose vehicle to the trandolapril powder.
-
Triturate the powder with the vehicle using a spatula or a small pestle to form a smooth paste. This step is crucial to ensure a uniform suspension and prevent clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously stirring or vortexing.
-
Continue to stir the final suspension for at least 15-30 minutes to ensure homogeneity. Keep the suspension stirring during the dosing procedure to prevent settling of the compound.
-
Oral Gavage Administration Protocol
Materials:
-
Prepared trandolapril suspension
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats; with a ball-tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal to accurately calculate the volume of the trandolapril suspension to be administered. The typical dosing volume for oral gavage is 5-10 mL/kg for both mice and rats.[6]
-
-
Gavage Needle Measurement:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's incisors to ensure proper depth of insertion and prevent esophageal or stomach perforation.
-
-
Animal Restraint:
-
Gavage Administration:
-
Draw the calculated volume of the trandolapril suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing it up.
-
With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[7]
-
The needle should pass smoothly with no resistance. If resistance is met, withdraw the needle and re-insert.
-
Once the needle is inserted to the pre-measured depth, slowly administer the suspension.
-
After administration, gently withdraw the needle in the same path it was inserted.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing or leakage of the substance from the nose or mouth, for at least 10-15 minutes.[6]
-
Continue to monitor the animals according to your institutional guidelines and the specific endpoints of your study.
-
Experimental Workflow
The following diagram illustrates the general workflow for an oral gavage study with trandolapril.
References
- 1. Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 4 weeks of treatment with trandolapril on renal hypertension and cardiac and vascular hypertrophy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dosing time-dependent effect of trandolapril on the prevention of cardiac hypertrophy in rats with aortic banding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. drugs.com [drugs.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: Investigating the Effect of Trandolapril on the Cyclooxygenase Pathway in Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental framework for studying the influence of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril, on the cyclooxygenase (COX) pathway in a rat model of hypertension. The protocols outlined below are based on established methodologies and provide a basis for quantifying the effects of trandolapril on key components of this pathway.
Introduction
Trandolapril is a potent, non-sulfhydryl ACE inhibitor used in the management of hypertension.[1][2] Its primary mechanism of action involves the inhibition of ACE, leading to reduced production of the vasoconstrictor angiotensin II and decreased degradation of the vasodilator bradykinin.[1][2] Emerging evidence suggests that the therapeutic effects of trandolapril and other ACE inhibitors extend beyond the renin-angiotensin system, with significant modulation of the cyclooxygenase (COX) pathway.[3][4] The COX pathway is responsible for the synthesis of prostaglandins, which are critical regulators of vascular tone, inflammation, and platelet aggregation.[5] In hypertensive states, there is often a dysregulation of the COX pathway, contributing to endothelial dysfunction.[6][7]
The beneficial vascular effects of trandolapril in hypertensive rats, particularly the improvement of endothelium-dependent relaxation, are thought to be mediated, at least in part, by the elimination of a substance derived from the COX pathway.[3][8] This suggests that trandolapril may beneficially alter the balance of vasoconstrictor and vasodilator prostanoids. These notes provide the necessary protocols to investigate this hypothesis quantitatively.
Data Presentation
Table 1: Effect of Trandolapril on Systolic Blood Pressure and Heart-to-Body Weight Ratio in Uninephrectomized Spontaneously Hypertensive Rats (SHR)
| Group | Treatment | Systolic Blood Pressure (mmHg) | Heart-to-Body Weight Ratio (mg/g) |
| 1 | Wistar-Kyoto (WKY) - Normotensive Control | ||
| 2 | Uninephrectomized SHR - Hypertensive Control | ||
| 3 | Uninephrectomized SHR + Trandolapril |
Table 2: Effect of Trandolapril on Aortic Cyclooxygenase (COX) Isoform Expression in Uninephrectomized Spontaneously Hypertensive Rats (SHR)
| Group | Treatment | Aortic COX-1 Expression (Relative Densitometric Units) | Aortic COX-2 Expression (Relative Densitometric Units) |
| 1 | Wistar-Kyoto (WKY) - Normotensive Control | ||
| 2 | Uninephrectomized SHR - Hypertensive Control | ||
| 3 | Uninephrectomized SHR + Trandolapril |
Table 3: Effect of Trandolapril on Aortic Prostaglandin Levels in Uninephrectomized Spontaneously Hypertensive Rats (SHR)
| Group | Treatment | Aortic Prostacyclin (PGI2) Level (pg/mg tissue) | Aortic Prostaglandin E2 (PGE2) Level (pg/mg tissue) | Aortic Thromboxane A2 (TXA2) Level (pg/mg tissue) |
| 1 | Wistar-Kyoto (WKY) - Normotensive Control | |||
| 2 | Uninephrectomized SHR - Hypertensive Control | |||
| 3 | Uninephrectomized SHR + Trandolapril |
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the data for the tables above.
Animal Model: Uninephrectomized Spontaneously Hypertensive Rat (SHR)
This model is established to create a more severe and salt-sensitive form of hypertension, mimicking certain clinical scenarios.
Protocol:
-
Animals: Use male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls, typically around 10-12 weeks of age.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a dorsal incision to expose the left kidney.
-
Ligate the renal artery and vein and the ureter of the left kidney.
-
Carefully remove the left kidney (uninephrectomy).
-
Suture the muscle and skin layers.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Sham Operation: For the WKY control group, perform a sham operation where the kidney is exposed but not removed.
-
Treatment Administration:
-
Allow the rats to recover for at least one week post-surgery.
-
Divide the uninephrectomized SHR into two groups: a control group receiving a placebo (e.g., vehicle) and a treatment group receiving trandolapril.
-
Administer trandolapril orally (e.g., via gavage) at a clinically relevant dose (e.g., 0.3-1 mg/kg/day) for a specified period (e.g., 5 weeks).[3][9]
-
-
Blood Pressure Measurement: Monitor systolic blood pressure weekly using a non-invasive tail-cuff method.
Western Blot Analysis for COX-1 and COX-2 Expression
This protocol allows for the quantification of COX-1 and COX-2 protein levels in aortic tissue.
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize the rats and carefully dissect the thoracic aorta.
-
Tissue Homogenization:
-
Clean the aorta of adherent connective tissue and blood.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for COX-1 and COX-2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the image using a digital imaging system.
-
Quantify the band intensity using densitometry software. Normalize the expression of COX-1 and COX-2 to a housekeeping protein (e.g., GAPDH or β-actin) to correct for loading differences.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandins
This protocol enables the quantification of PGI2 (measured as its stable metabolite 6-keto-PGF1α), PGE2, and TXA2 (measured as its stable metabolite TXB2) in aortic tissue.
Protocol:
-
Tissue Collection and Homogenization:
-
Collect and clean the thoracic aorta as described in the Western Blot protocol.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline with a COX inhibitor like indomethacin to prevent ex vivo prostaglandin synthesis).
-
Centrifuge the homogenate and collect the supernatant.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for rat 6-keto-PGF1α, PGE2, and TXB2.
-
Follow the manufacturer's instructions for the assay. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of each prostaglandin in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the prostaglandin levels to the total protein concentration of the tissue homogenate.
-
Visualizations
Signaling Pathway
Caption: Trandolapril's effect on the COX pathway.
Experimental Workflow
Caption: Workflow for studying trandolapril's effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Beneficial effects of trandolapril in uninephrectomized spontaneously hypertensive rats: role of cyclooxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibition: vascular inflammation and cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indomethacin improves the impaired endothelium-dependent relaxations in small mesenteric arteries of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cilazapril and indomethacin on endothelial dysfunction in the aortas of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve trandolapril solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the solubility of trandolapril for in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My trandolapril, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue with poorly water-soluble drugs like trandolapril. Here are several strategies to troubleshoot this problem:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and can also cause the drug to precipitate out of the less organic environment.[1]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform serial dilutions. First, dilute the DMSO stock in a small volume of media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume. This gradual change in solvent polarity can help keep the drug in solution.
-
Pre-warming the Media: Gently warming your cell culture media to 37°C before adding the trandolapril stock solution can sometimes improve solubility and prevent precipitation. However, be mindful of the thermal stability of other components in your media.
-
Increase Mixing: When adding the trandolapril solution, gently swirl or pipette the media to ensure rapid and thorough mixing. This helps to avoid localized high concentrations of the drug and DMSO, which can trigger precipitation.
-
Use of Co-solvents: For certain assays, a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final solution might be acceptable and can help maintain solubility.[2] However, the compatibility of any co-solvent with your specific cell line and assay must be validated.
Q2: What is the best solvent to prepare a stock solution of trandolapril?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of trandolapril.[3] Ethanol and dimethylformamide can also be used.[3] For aqueous solutions, trandolapril has limited solubility in PBS (pH 7.2) at approximately 1 mg/mL.[3] It is important to note that aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh.[3]
Q3: How does pH affect the solubility of trandolapril?
A3: Trandolapril's solubility is pH-dependent. As a weakly acidic drug with a pKa of approximately 5.6, its solubility increases in more alkaline conditions.[4] Studies have shown that its solubility is significantly higher in phosphate buffer at pH 6.8 compared to more acidic conditions like 0.1 N HCl (pH 1.2).[5] Therefore, adjusting the pH of your buffer system, if your experimental design allows, can be a key strategy to enhance solubility.
Q4: Can I use sonication to help dissolve trandolapril?
A4: Yes, sonication can be a useful technique to aid in the dissolution of trandolapril, particularly when preparing stock solutions. It provides the energy needed to break down drug agglomerates and enhance solvent-solute interactions. However, it is crucial to use a low-power sonication bath and to monitor the temperature to avoid any potential degradation of the compound.
Data Presentation: Trandolapril Solubility
The following table summarizes the solubility of trandolapril in various solvents and aqueous media.
| Solvent/Medium | Solubility | Reference |
| DMSO | ~25 mg/mL | [3] |
| Ethanol | ~0.25 mg/mL | [3] |
| Dimethylformamide | ~15 mg/mL | [3] |
| Chloroform | Freely soluble | [4] |
| Dichloromethane | Freely soluble | [4] |
| Methanol | Freely soluble | [4] |
| Water | Practically insoluble | [4] |
| PBS (pH 7.2) | ~1 mg/mL | [3] |
| 0.1 N HCl (pH 1.2) | 8.88 ± 0.57 µg/mL | [5] |
| Acetate Buffer (pH 4.5) | 27.74 ± 0.82 µg/mL | [5] |
| Phosphate Buffer (pH 6.8) | 88.84 ± 2.51 µg/mL | [5] |
| Phosphate Buffer (pH 7.4) | 23.72 ± 0.83 µg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a Trandolapril Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of trandolapril powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate in a water bath at room temperature.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Store the stock solution at -20°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Dosing Cells with Trandolapril for an In Vitro Assay
-
Thaw Stock Solution: Thaw a single aliquot of the trandolapril DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution: Prepare a 100X or 1000X intermediate dilution of the stock solution in sterile PBS or serum-free cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can prepare a 1 mM intermediate solution (1:10 dilution in PBS) and then add 1 µL of this to 100 µL of cell culture medium in your well.
-
Pre-warm Culture Medium: Ensure the cell culture plates are at 37°C.
-
Dosing: Add the appropriate volume of the intermediate dilution to the cell culture wells. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plate to the incubator for the desired treatment period.
-
Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
References
Technical Support Center: Trandolapril Degradation Product Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of trandolapril degradation products by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for trandolapril?
A1: Trandolapril is susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][2] The primary degradation pathways involve the hydrolysis of the ester group, leading to the formation of its active metabolite, trandolaprilat, and other related by-products.[3][4][5] Under acidic and neutral conditions, hydrolysis is a key degradation mechanism.[6]
Q2: Why am I not seeing any degradation of my trandolapril sample under stress conditions?
A2: Several factors could contribute to this issue. First, ensure that the stress conditions are appropriate. Trandolapril is relatively stable under thermal and photolytic stress, so significant degradation may not be observed under these conditions.[1] For acid and base hydrolysis, the concentration of the acid/base and the temperature are critical. For instance, studies have used 1N HCl at 70°C for 45 minutes or 1N NaOH at room temperature for 30 minutes to induce degradation.[1] For oxidative degradation, a common approach is using 30% H2O2 at 50°C for 25 minutes.[1] If you are still not observing degradation, consider extending the exposure time or increasing the temperature. Also, verify the purity of your trandolapril standard, as impurities might affect its stability.
Q3: My mass spectrometry data shows several unexpected peaks. How can I determine if they are degradation products?
A3: To distinguish degradation products from other potential contaminants, a systematic approach is necessary. Start by running a blank sample (mobile phase without the analyte) to identify any background ions. Then, analyze an unstressed trandolapril sample to establish its retention time and mass spectrum. Compare the chromatograms and mass spectra of the stressed samples with the unstressed sample. Peaks that appear or increase in intensity in the stressed samples are likely degradation products. To confirm, you can perform tandem mass spectrometry (MS/MS) to fragment the ions of interest and compare the fragmentation patterns with the parent drug. This will help in elucidating the structure of the potential degradation products.[6][7]
Q4: I am having trouble achieving good chromatographic separation of trandolapril and its degradation products. What can I do?
A4: Poor separation can be due to several factors related to your HPLC/UPLC method. Here are some troubleshooting steps:
-
Column Choice: A C18 column is commonly used for the separation of trandolapril and its impurities.[7][8] Ensure your column is in good condition.
-
Mobile Phase: The composition and pH of the mobile phase are crucial. A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjusted to 3.0) and an organic solvent like acetonitrile.[1][2] You may need to optimize the gradient elution program to improve resolution.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact separation. A typical column temperature is 35°C.[1][2]
Q5: What m/z values should I be looking for in my mass spectra for trandolapril and its main degradation product, trandolaprilat?
A5: For trandolapril, you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 431.5. Trandolaprilat, its active diacid metabolite, will have a protonated molecule [M+H]⁺ at an m/z of around 403.5. In negative ion mode, you would look for [M-H]⁻ ions at m/z 429 and 401 for trandolapril and trandolaprilat, respectively.[9]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected in Mass Spectrometer
| Possible Cause | Troubleshooting Steps |
| Improper Sample Preparation | - Ensure the sample concentration is within the linear range of the instrument.[10] - Verify that the sample is completely dissolved in a solvent compatible with the mobile phase. |
| Mass Spectrometer Settings | - Check the ionization source parameters (e.g., electrospray voltage, gas flow rates, temperature) and optimize for trandolapril. - Confirm that the mass analyzer is set to scan the correct m/z range for trandolapril and its expected degradation products. |
| LC-MS Interface Issue | - Inspect the connection between the LC and the mass spectrometer for any leaks or blockages. - Ensure the electrospray needle is properly positioned and not clogged. |
| Matrix Effects | - If analyzing complex samples, consider using a solid-phase extraction (SPE) method for sample clean-up to reduce matrix suppression.[9] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Unstable HPLC System | - Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. - Check for leaks in the HPLC system. - Ensure the mobile phase composition is consistent and properly degassed. |
| Column Degradation | - If the column has been used extensively, its performance may have deteriorated. Try flushing the column or replacing it. |
| Fluctuations in Temperature | - Use a column oven to maintain a constant temperature.[1] |
Experimental Protocols
Forced Degradation Studies
A stability-indicating method requires that the drug be subjected to various stress conditions as per ICH guidelines.[1]
-
Acid Hydrolysis: Treat the drug substance with 1N HCl at 70°C for 45 minutes.[1]
-
Base Hydrolysis: Treat the drug substance with 1N NaOH at room temperature for 30 minutes.[1]
-
Oxidative Degradation: Expose the drug substance to 30% H2O2 at 50°C for 25 minutes.[1]
-
Thermal Degradation: Keep the solid drug substance in an oven at a high temperature. However, trandolapril has been found to be stable under thermal stress.[1]
-
Photolytic Degradation: Expose the drug substance to UV light. Trandolapril has been found to be stable under photolytic stress.[1]
After exposure, neutralize the acidic and basic solutions before analysis.
Sample Preparation for LC-MS Analysis
-
Accurately weigh and dissolve the trandolapril standard or stressed sample in a suitable solvent, such as a mixture of water and acetonitrile (50:50, v/v).[1]
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., in the µg/mL range).[1]
-
Filter the final solution through a 0.45 µm filter before injection.
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) for trandolapril and its primary active metabolite, trandolaprilat, which is also a major degradation product.
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| Trandolapril | C₂₄H₃₄N₂O₅ | 430.54 | ~431.5 | ~429.0 |
| Trandolaprilat | C₂₂H₃₀N₂O₅ | 402.48 | ~403.5 | ~401.0 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Visualizations
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Forced Degradation Studies on Trandolapril and Development of a Stability-indicating related Substances High Performance Liquid Chromatography Method in Presence of its Degradation Compounds | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. SMPDB [smpdb.ca]
- 4. proteopedia.org [proteopedia.org]
- 5. What is the mechanism of Trandolapril? [synapse.patsnap.com]
- 6. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
- 9. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Trandolapril Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of trandolapril in common cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide guidance for robust experimental design.
Frequently Asked Questions (FAQs)
Q1: Is there specific data on the stability of trandolapril in cell culture media like DMEM or RPMI-1640?
Currently, there is a lack of published studies that directly investigate the stability of trandolapril in complex cell culture media. Most available data focuses on forced degradation studies in simpler aqueous solutions under various stress conditions (e.g., acidic, basic, oxidative).
Q2: What are the known stability characteristics of trandolapril in aqueous solutions?
Forced degradation studies have shown that trandolapril is susceptible to degradation under certain conditions. It is known to be labile in acidic, basic, and oxidative environments.[1] Degradation is more pronounced in alkaline conditions compared to acidic or neutral conditions.[2][3]
Q3: How might the components of cell culture media affect trandolapril stability?
Cell culture media are complex mixtures containing salts, amino acids, vitamins, glucose, and often serum. The pH of most standard cell culture media is buffered to a physiological range of 7.2-7.4. Given that trandolapril's stability is pH-dependent, the slightly alkaline nature of the media could potentially lead to gradual degradation over time. Additionally, interactions with media components, though not specifically studied, cannot be ruled out.
Q4: What is the primary degradation pathway for trandolapril?
Trandolapril is a prodrug that is hydrolyzed to its active diacid metabolite, trandolaprilat.[4] In aqueous solutions, hydrolysis is a key degradation pathway.[5] Under acidic and neutral conditions, other degradation by-products can also be formed.[6]
Q5: How should I prepare and store trandolapril stock solutions for cell culture experiments?
It is recommended to prepare fresh stock solutions of trandolapril for each experiment. If a stock solution must be prepared in advance, it should be dissolved in an appropriate solvent (e.g., DMSO, ethanol, or a buffered solution at a slightly acidic pH where it is more stable) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of stock solutions in the refrigerator (2–8°C) has been evaluated in some studies, showing stability for up to 21 days.[5]
Q6: What precautions should I take during my cell culture experiments with trandolapril?
Given the potential for degradation, it is advisable to minimize the time the compound spends in the cell culture media at 37°C. For long-term experiments, consider replacing the media with freshly prepared trandolapril-containing media at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration of the active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected biological effects of trandolapril. | Degradation of trandolapril in the cell culture medium over the course of the experiment. | 1. Prepare fresh trandolapril-containing media for each experiment. 2. For longer incubation times, replenish the media with fresh trandolapril at regular intervals (e.g., every 24 hours). 3. Consider performing a pilot stability study in your specific cell culture medium (see Experimental Protocols section). |
| High variability between experimental replicates. | Inconsistent preparation of trandolapril solutions or variable degradation rates between wells/flasks. | 1. Ensure accurate and consistent preparation of trandolapril stock and working solutions. 2. Standardize incubation times and media change schedules across all replicates. |
| Precipitation of trandolapril in the cell culture medium. | Poor solubility of trandolapril at the desired concentration in the aqueous-based medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is low and non-toxic to the cells (typically <0.1%). 2. Prepare a more dilute stock solution and add a larger volume to the media, ensuring thorough mixing. |
Quantitative Data Summary
The following tables summarize data from forced degradation studies of trandolapril in various non-cell culture media conditions. This data provides insight into the compound's inherent stability.
Table 1: Summary of Trandolapril Degradation under Stress Conditions
| Stress Condition | Reagent | Duration | Temperature | Degradation (%) | Reference |
| Acidic | 0.1 M HCl | 1 hour | Not Specified | Slight degradation | [5] |
| Alkaline | 0.1 M NaOH | 1 hour | Not Specified | Higher degradation than acidic | [2] |
| Oxidative | 30% H₂O₂ | 1 hour | Not Specified | Formation of 6 different products | [5] |
| Photolytic | Sunlight & UV light (254 nm) | Not Specified | Not Specified | Stable | [5] |
Note: The exact percentages of degradation can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Trandolapril Quantification
This protocol is a generalized representation based on several published methods for the analysis of trandolapril.[1][5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Hypersil-Gold C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.025% triethylamine, with pH adjusted to 3.0 ± 0.1 with orthophosphoric acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard stock solution of trandolapril in the mobile phase.
-
Prepare a calibration curve by diluting the stock solution to a range of known concentrations (e.g., 1–24 µg/mL).
-
To assess stability in cell culture media, supplement the media with a known concentration of trandolapril and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 4, 8, 12, 24, 48 hours), collect aliquots of the media.
-
Prepare the samples for analysis, which may involve a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove cell debris and precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
Quantify the remaining trandolapril concentration by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Mechanism of action of Trandolapril in the Renin-Angiotensin System.
Caption: Experimental workflow for assessing Trandolapril stability in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stability of enalapril maleate in three extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and cytotoxicity of angiotensin-I-converting enzyme inhibitory peptides derived from bovine casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
minimizing trandolapril precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing trandolapril precipitation in stock solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing trandolapril stock solutions?
A1: Trandolapril, a crystalline solid, is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are commonly used. Trandolapril also has limited solubility in aqueous buffers.[1][2]
Q2: What is the solubility of trandolapril in these solvents?
A2: The approximate solubility of trandolapril in common laboratory solvents is summarized in the table below. Please note that these values can vary slightly between different batches of the compound.[1][2]
Q3: Can I prepare trandolapril stock solutions in aqueous buffers?
A3: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving trandolapril in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 1 mg/mL. However, it is not recommended to store these aqueous solutions for more than one day due to potential stability issues.[2]
Q4: How should I store trandolapril stock solutions?
A4: Trandolapril as a solid is stable for at least four years when stored at -20°C.[2] Stock solutions prepared in organic solvents like DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored at -20°C, it is recommended to use the solution within one month, and for storage up to six months, -80°C is preferable.[3] Aqueous solutions should be prepared fresh and used within 24 hours.[2]
Q5: What is the recommended final concentration of DMSO in my experiments?
A5: When using a DMSO stock solution for cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5%, with 0.1% being preferred, to avoid solvent-induced toxicity or off-target effects.[4]
Troubleshooting Guide
This guide addresses common issues encountered with trandolapril precipitation and provides step-by-step solutions.
Problem 1: My trandolapril precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Cause: This is a common issue for hydrophobic compounds like trandolapril. The drastic change in solvent polarity when moving from a high-concentration organic stock to an aqueous environment can cause the drug to fall out of solution. This is often referred to as "solvent-shift" induced precipitation.[5]
-
Solution:
-
Decrease the stock solution concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your aqueous medium, but the lower starting concentration can sometimes prevent precipitation upon dilution.
-
Use a step-wise dilution: Instead of diluting the stock solution directly into the final aqueous volume, perform one or more intermediate dilutions in a mixture of the organic solvent and the aqueous buffer.
-
Increase the final volume: Diluting the stock solution into a larger final volume of aqueous buffer will result in a lower final concentration of trandolapril, which may be below its solubility limit in the aqueous medium.
-
Vortex while diluting: Vigorously vortex or swirl the aqueous solution while adding the trandolapril stock solution. This rapid mixing can help to disperse the drug molecules quickly and prevent localized high concentrations that can initiate precipitation.[4]
-
Warm the aqueous solution: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.[4]
-
Problem 2: I observe a cloudy or hazy appearance in my final working solution.
-
Cause: This indicates the formation of fine precipitates or a supersaturated solution that is beginning to nucleate. The concentration of trandolapril in your final solution likely exceeds its solubility in that specific medium.
-
Solution:
-
Filter the solution: Use a sterile 0.22 µm syringe filter to remove any precipitates. However, be aware that this will reduce the actual concentration of dissolved trandolapril in your working solution.
-
Re-evaluate the final concentration: The desired final concentration may not be achievable in the chosen aqueous medium. Consider lowering the final concentration for your experiment.
-
Check the pH of your aqueous medium: Trandolapril's solubility is pH-dependent, with increased solubility at higher pH.[1] Ensure the pH of your buffer is appropriate.
-
Problem 3: My trandolapril solution was clear initially but precipitated over time.
-
Cause: This suggests that the solution was initially supersaturated and unstable. Changes in temperature or the presence of nucleation sites (e.g., dust particles, scratches on the container) can trigger precipitation over time.
-
Solution:
-
Prepare fresh solutions: As a best practice, especially for aqueous solutions, prepare the final working solution immediately before use.
-
Store at a constant temperature: Avoid temperature fluctuations during storage and handling of the solutions.
-
Use high-quality, clean containers: Ensure all vials and tubes are free from contaminants that could act as nucleation sites.
-
Data Presentation
Table 1: Solubility of Trandolapril in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 | [1][2] |
| Dimethylformamide (DMF) | 15 | [1][2] |
| Ethanol | 0.25 | [1][2] |
| PBS (pH 7.2) | 1 | [2] |
| pH 1.2 Buffer | 0.00888 | [1] |
| pH 6.8 Phosphate Buffer | 0.08884 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Trandolapril Stock Solution in DMSO
-
Materials:
-
Trandolapril (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of trandolapril for the desired volume and concentration (Molecular Weight of Trandolapril: 430.54 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.305 mg of trandolapril.
-
Weigh the calculated amount of trandolapril into a sterile vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex the solution until the trandolapril is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Protocol 2: Dilution of Trandolapril Stock Solution for Cell Culture Experiments
-
Materials:
-
10 mM Trandolapril stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final desired concentration of trandolapril in your experiment.
-
Calculate the volume of the 10 mM stock solution needed. To maintain a final DMSO concentration of 0.1%, the stock solution should be diluted 1:1000. For example, to prepare 1 mL of a 10 µM final solution, you will need 1 µL of the 10 mM stock.
-
Add the appropriate volume of pre-warmed cell culture medium to a sterile conical tube.
-
While gently swirling or vortexing the medium, add the calculated volume of the trandolapril stock solution.[4]
-
Mix the solution thoroughly by gentle inversion or pipetting.
-
Use the final working solution immediately for your experiment.
-
Visualizations
Caption: Workflow for preparing trandolapril stock and working solutions.
Caption: Logic diagram for troubleshooting trandolapril precipitation.
References
Technical Support Center: Trandolapril and Luciferase Reporter Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using trandolapril in experiments involving luciferase reporter assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Can trandolapril directly interfere with my luciferase reporter assay?
While there is no direct published evidence of trandolapril interfering with luciferase assays, it is crucial to consider potential interactions. Trandolapril is a prodrug that is converted to its active form, trandolaprilat.[1][2] Both compounds could potentially interfere with the assay components. Small molecules can interfere with luciferase assays through various mechanisms, including direct inhibition of the luciferase enzyme, stabilization of the enzyme leading to signal increase, or quenching of the light signal.[3][4][5] Therefore, it is essential to perform control experiments to rule out any such off-target effects.
Q2: What is the mechanism of action of trandolapril and how might it affect my cell-based assay?
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor.[1][6] Its active metabolite, trandolaprilat, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[6][7] This action modulates the renin-angiotensin-aldosterone system (RAAS), which can have downstream effects on various signaling pathways and gene expression.[8][9] In your cell-based reporter assay, these physiological effects could indirectly influence the expression of your reporter gene if its regulatory elements are responsive to pathways affected by RAAS modulation.
Q3: My luciferase signal is unexpectedly high in trandolapril-treated cells. What could be the cause?
An unexpectedly high luciferase signal could be due to a few factors. One possibility is that trandolapril or its metabolite is stabilizing the luciferase enzyme, leading to its accumulation and a stronger signal.[5] This is a known interference mechanism for some small molecules.[5] Alternatively, the observed increase could be a genuine biological effect on your promoter of interest. To distinguish between these possibilities, a cell-free luciferase inhibition/stabilization assay is recommended.
Q4: I am observing a decrease in luciferase signal with trandolapril treatment. How can I be sure this is a specific effect on my target promoter?
A decrease in signal could indicate that trandolapril is directly inhibiting the luciferase enzyme or that it is cytotoxic to your cells at the tested concentrations. It is also possible that the observed decrease is the intended biological effect on your promoter. To validate your findings, you should perform a cytotoxicity assay and a cell-free luciferase inhibition assay in parallel with your reporter gene experiment.
Troubleshooting Guides
Problem: Inconsistent or unexpected results in luciferase assays with trandolapril.
Potential Cause 1: Direct Interference with Luciferase Enzyme
-
Troubleshooting Step: Perform a cell-free luciferase assay.
-
Action: Add trandolapril and its active metabolite, trandolaprilat, directly to a reaction containing purified luciferase enzyme and its substrate.
-
Expected Outcome: If the signal is altered (increased or decreased) compared to the vehicle control, this indicates direct interference.
-
Potential Cause 2: Cytotoxicity
-
Troubleshooting Step: Assess cell viability.
-
Action: Treat your cells with the same concentrations of trandolapril used in your reporter assay and perform a standard cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®).
-
Expected Outcome: A significant decrease in cell viability suggests that the observed changes in luciferase signal may be due to cytotoxicity.
-
Potential Cause 3: Interference with Reporter Gene Expression Machinery
-
Troubleshooting Step: Use a control reporter vector.
-
Action: Transfect cells with a reporter vector containing a constitutively active promoter (e.g., CMV or SV40) driving luciferase expression and treat with trandolapril.
-
Expected Outcome: If trandolapril alters the signal from the constitutive promoter, it may be affecting general transcription or translation, rather than your specific promoter of interest.
-
Data Presentation
To systematically evaluate potential interference, your data should be organized clearly. Below are example tables for structuring your results from control experiments.
Table 1: Cell-Free Luciferase Interference Assay
| Compound | Concentration (µM) | Average Luminescence (RLU) | % of Vehicle Control |
| Vehicle (DMSO) | - | 1,500,000 | 100% |
| Trandolapril | 1 | 1,485,000 | 99% |
| 10 | 1,450,000 | 96.7% | |
| 100 | 1,390,000 | 92.7% | |
| Trandolaprilat | 1 | 1,510,000 | 100.7% |
| 10 | 1,490,000 | 99.3% | |
| 100 | 1,475,000 | 98.3% | |
| Known Inhibitor | 10 | 300,000 | 20% |
Table 2: Cytotoxicity Assay (MTT)
| Compound | Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability |
| Vehicle (DMSO) | - | 1.25 | 100% |
| Trandolapril | 1 | 1.23 | 98.4% |
| 10 | 1.21 | 96.8% | |
| 100 | 1.15 | 92% | |
| Staurosporine (Positive Control) | 1 | 0.15 | 12% |
Experimental Protocols
Protocol 1: Cell-Free Luciferase Inhibition/Enhancement Assay
-
Reagents and Materials:
-
Purified firefly luciferase enzyme
-
Luciferase assay buffer
-
Luciferin substrate
-
Trandolapril and trandolaprilat stock solutions (in DMSO)
-
Vehicle control (DMSO)
-
Known luciferase inhibitor (e.g., resveratrol)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a working solution of luciferase enzyme in assay buffer.
-
In a 96-well plate, add 5 µL of your test compound (trandolapril, trandolaprilat, vehicle, or known inhibitor) at various concentrations.
-
Add 45 µL of the luciferase enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare the luciferin substrate solution according to the manufacturer's instructions.
-
Inject 50 µL of the luciferin substrate into each well.
-
Immediately measure the luminescence using a luminometer with a 1-second integration time.
-
Calculate the percentage of the vehicle control for each treatment.
-
Protocol 2: Constitutive Promoter Control Experiment
-
Reagents and Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Constitutive luciferase reporter vector (e.g., pGL4.50[luc2/CMV/Hygro])
-
Transfection reagent
-
Trandolapril stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Luciferase assay reagent
-
Lysis buffer
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells with the constitutive luciferase reporter vector using your optimized transfection protocol.
-
Allow cells to recover for 24 hours post-transfection.
-
Replace the medium with fresh medium containing trandolapril at the desired concentrations or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them according to the luciferase assay manufacturer's protocol.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the luciferase assay reagent to each well and measure the luminescence.
-
Normalize the data to a measure of cell number or total protein if necessary.
-
Visualizations
Caption: Mechanism of action of trandolapril as an ACE inhibitor.
Caption: Workflow for investigating potential luciferase assay interference.
References
- 1. Trandolapril - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Trandolapril? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. SMPDB [smpdb.ca]
- 9. Gene expression profile revealed different effects of angiotensin II receptor blockade and angiotensin-converting enzyme inhibitor on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
trandolapril degradation pathway in acidic and neutral conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of trandolapril in acidic and neutral conditions.
Frequently Asked Questions (FAQs)
Q1: My trandolapril sample shows significant degradation under acidic conditions, even at room temperature. Is this expected?
A1: Yes, trandolapril is known to be labile in acidic conditions.[1][2][3][4][5][6] Studies have shown that even slight acidic conditions can lead to degradation.[5][7][8] The primary degradation pathway in acidic media is the hydrolysis of the ester bond, leading to the formation of its active metabolite, trandolaprilat.[7][9][10][11][12][13][14][15][16] Additionally, intramolecular cyclization can occur, forming a diketopiperazine derivative.
Q2: I am observing a major degradation product in my neutral pH stability study. What is the likely identity of this product?
A2: In neutral aqueous solutions, the main degradation product of trandolapril is also its active diacid form, trandolaprilat, formed through hydrolysis of the ethyl ester group.[7][9][10][11][12][13][14][15][16] The rate of hydrolysis is generally slower in neutral conditions compared to acidic or basic conditions.[17]
Q3: My HPLC analysis shows a new, unexpected peak during a forced degradation study in acidic media. How can I identify it?
A3: An unexpected peak could be a secondary degradation product or an impurity from your sample. Besides the primary degradation product, trandolaprilat, another known degradation product under acidic stress is a diketopiperazine derivative formed through intramolecular cyclization. To identify the unknown peak, hyphenated techniques like LC-MS/MS are highly recommended for structure elucidation.[2][18]
Q4: The degradation rate of my trandolapril sample in neutral buffer seems faster than reported in the literature. What could be the reason?
A4: Several factors could contribute to an accelerated degradation rate in neutral conditions:
-
Temperature: Higher temperatures will significantly increase the rate of hydrolysis. Forced degradation studies are often conducted at elevated temperatures (e.g., 80°C) to accelerate degradation.[11][18]
-
Buffer Composition: While seemingly neutral, certain buffer components can catalyze hydrolysis. It is advisable to use simple aqueous solutions or clearly defined buffer systems for stability studies.
-
Initial Sample Purity: The presence of acidic or basic impurities in your trandolapril sample could alter the local pH and accelerate degradation.
Q5: I am having trouble separating trandolapril from its main degradant, trandolaprilat, on my C18 column. What can I do to improve the separation?
A5: Achieving good separation between trandolapril and trandolaprilat can be challenging due to their structural similarity. Here are a few troubleshooting tips:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can significantly impact the retention of both compounds, as they have ionizable groups. A slightly acidic mobile phase (e.g., pH 3) is often used.[1][7]
-
Gradient Elution: Employing a gradient elution program with a suitable organic modifier like acetonitrile can improve resolution.[1]
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider trying a different stationary phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.
Quantitative Data Summary
The following tables summarize the quantitative data on trandolapril degradation under acidic and neutral conditions based on forced degradation studies.
Table 1: Degradation of Trandolapril under Acidic and Neutral Hydrolysis
| Condition | Temperature (°C) | Time (hours) | Trandolapril Remaining (%) | Major Degradation Products | Reference |
| 0.1 M HCl | 80 | 17 (t½) | 50 | Trandolaprilat, Diketopiperazine derivative | [17] |
| Neutral (Water) | 80 | 55 (t½) | 50 | Trandolaprilat | [17] |
| Acidic | Ambient | - | >99.6 | Trandolaprilat | [19] |
t½ represents the half-life of trandolapril under the specified conditions.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies of trandolapril under acidic and neutral conditions.
1. Acid Hydrolysis: a. Accurately weigh about 10 mg of trandolapril into a 10 mL volumetric flask. b. Add 5 mL of 0.1 M hydrochloric acid. c. Heat the solution in a water bath at 80°C for a specified period (e.g., 2, 4, 8, 16 hours). d. After the specified time, cool the solution to room temperature. e. Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide. f. Dilute to the mark with a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile). g. Filter the solution through a 0.45 µm syringe filter before injection into the analytical system.
2. Neutral Hydrolysis: a. Accurately weigh about 10 mg of trandolapril into a 10 mL volumetric flask. b. Add 5 mL of purified water. c. Heat the solution in a water bath at 80°C for a specified period (e.g., 8, 16, 24, 48 hours). d. After the specified time, cool the solution to room temperature. e. Dilute to the mark with a suitable diluent. f. Filter the solution through a 0.45 µm syringe filter before injection.
Stability-Indicating UPLC-MS/MS Method
This method is suitable for the separation and quantification of trandolapril and its degradation products.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A bridged ethylene hybrid (BEH) C18 column (e.g., 1.7 µm, 2.1 x 100 mm) is recommended for good resolution.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-5 min: Linear gradient to 5% A, 95% B
-
5-6 min: Hold at 5% A, 95% B
-
6-6.1 min: Return to initial conditions (95% A, 5% B)
-
6.1-8 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the specific m/z transitions of trandolapril and its expected degradation products.
Degradation Pathway Visualizations
The following diagrams illustrate the proposed degradation pathways of trandolapril under acidic and neutral conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Differing mechanisms of action of angiotensin-converting enzyme inhibition in black and white hypertensive patients. The Trandolapril Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Trandolapril? [synapse.patsnap.com]
- 5. Trandolapril - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 16. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tsijournals.com [tsijournals.com]
- 18. drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
impact of different excipients on trandolapril stability in solid dosage forms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trandolapril in solid dosage forms. The information is based on published stability and compatibility studies.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of trandolapril solid dosage forms.
| Problem | Potential Cause | Recommended Action & Investigation |
| Unexpected degradation of trandolapril in the formulation, especially discoloration (browning). | Maillard Reaction: Trandolapril, containing a secondary amine, can react with reducing sugars like lactose, a common filler. This is accelerated by heat and moisture. | 1. Excipient Screening: Replace lactose with a non-reducing sugar excipient such as microcrystalline cellulose, mannitol, or dicalcium phosphate. 2. Moisture Control: Ensure low moisture content of all excipients and control humidity during manufacturing and storage. 3. Compatibility Study: Conduct DSC/TGA and FTIR analysis of trandolapril with the suspected excipient to confirm interaction.[1] |
| Increased levels of hydrolysis-related impurities. | Incompatible Excipients: Acidic or basic excipients or impurities within excipients can catalyze the hydrolysis of the ester linkage in trandolapril. High moisture content also promotes hydrolysis. | 1. pH Screening of Excipients: Test the pH of aqueous slurries of all excipients. Select excipients with a neutral pH. 2. Moisture Scavengers: Consider the inclusion of a moisture scavenger, such as colloidal silicon dioxide. 3. Forced Degradation: Perform forced degradation studies under acidic and alkaline conditions to identify and quantify hydrolysis products.[2][3] |
| Loss of potency during storage under oxidative stress. | Oxidative Degradation: Trandolapril is susceptible to oxidation, which can be initiated by peroxides present as impurities in excipients like povidone or polysorbates. | 1. Peroxide-Free Excipients: Use excipients with low peroxide values. 2. Antioxidants: Evaluate the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) in the formulation. 3. Packaging: Utilize packaging that protects against oxygen ingress, such as nitrogen-purged blisters or containers with oxygen scavengers. |
| Inconsistent analytical results for stability samples. | Non-validated Analytical Method: The HPLC method may not be stability-indicating, meaning it cannot separate the parent drug from its degradation products. | 1. Method Validation: Develop and validate a stability-indicating HPLC method according to ICH guidelines. This involves forced degradation studies to ensure specificity.[2][3][4] 2. Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the trandolapril peak in chromatograms of stability samples.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for trandolapril in solid dosage forms?
A1: The main degradation pathways for trandolapril are hydrolysis of the ester linkage to form its active metabolite, trandolaprilat, and other related substances, and oxidation.[2][3][5][6] Trandolapril is particularly susceptible to degradation under alkaline and oxidative conditions.[2][3]
Q2: Is lactose a suitable excipient for trandolapril formulations?
A2: While compatibility studies have shown trandolapril to be compatible with lactose at temperatures up to 100°C in dry conditions, caution is advised.[1] Trandolapril contains a secondary amine group which can potentially undergo a Maillard reaction with reducing sugars like lactose, especially in the presence of heat and moisture, leading to discoloration and degradation.[7][8] Therefore, for robust formulations, non-reducing sugars are often preferred.
Q3: Which excipients have been shown to be compatible with trandolapril?
A3: Studies have demonstrated good compatibility of trandolapril with microcrystalline cellulose and pregelatinized starch under thermal stress (up to 100°C).[1] FTIR and DSC analyses showed no significant interaction with these excipients.[9]
Q4: What are the critical parameters to control during the manufacturing of trandolapril tablets?
A4: Based on the stability profile of trandolapril, the most critical parameters to control are moisture content and temperature. Wet granulation methods should be carefully controlled to ensure uniform and minimal moisture in the final granules.[10] Direct compression is a viable alternative to minimize heat and moisture exposure.
Q5: How can I set up a stability-indicating HPLC method for trandolapril?
A5: A typical stability-indicating RP-HPLC method for trandolapril would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile.[2][3][4] Detection is usually performed at around 210 nm.[2][3][4] The method must be validated by performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that all degradation products are well-separated from the main trandolapril peak.[2][3]
Data Presentation
Table 1: Summary of Trandolapril Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Number of Degradants | Reference |
| Acidic | 0.1 M HCl | 1 hour | Ambient | < 0.4% | Not specified | [3] |
| Alkaline | 0.1 M NaOH | 1 hour | Ambient | Higher than acidic | Not specified | [3] |
| Oxidative | 30% H₂O₂ | 5 mL added | Ambient | Significant | 6 | [2][3] |
| Thermal | Heat | 12 hours | 105°C | Degradation observed | Not specified | [11] |
| Photolytic | Sunlight/UV light | Not specified | Ambient | Stable | 0 | [2][3] |
Experimental Protocols
Protocol 1: Drug-Excipient Compatibility Study
Objective: To assess the compatibility of trandolapril with various excipients using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR).
Methodology:
-
Sample Preparation: Prepare physical mixtures of trandolapril and each excipient in a 1:1 ratio by gentle blending.
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Use an empty sealed pan as a reference.
-
Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the thermograms and observe any changes in the melting endotherm of trandolapril or the appearance of new peaks.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a ceramic pan.
-
Heat the sample from ambient temperature to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the thermograms and analyze for any significant mass loss at temperatures lower than the degradation temperature of the individual components.
-
-
FTIR Analysis:
-
Prepare pellets of the individual components and the 1:1 physical mixtures with KBr.
-
Scan the samples over a range of 4000-400 cm⁻¹.
-
Compare the spectrum of the mixture with the spectra of the individual components. The disappearance of characteristic peaks or the appearance of new peaks indicates a chemical interaction.[12]
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of trandolapril and its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux trandolapril solution in 0.1 M HCl.
-
Base Hydrolysis: Reflux trandolapril solution in 0.1 M NaOH.
-
Oxidative Degradation: Treat trandolapril solution with 3% H₂O₂.
-
Thermal Degradation: Heat trandolapril powder at a suitable temperature (e.g., 105°C).[11]
-
Photolytic Degradation: Expose trandolapril solution/powder to UV light and sunlight.
-
-
Method Validation:
-
Inject the stressed samples into the HPLC system.
-
Assess the chromatograms for the separation of degradation product peaks from the trandolapril peak.
-
Validate the method as per ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Major degradation pathways of trandolapril in solid dosage forms.
Caption: Workflow for ensuring trandolapril solid dosage form stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. AU2021105584A4 - Fabrication and Evaluation of Gastro Retentive Tablet of Trandolapril in Treatment of Essential Hypertension - Google Patents [patents.google.com]
- 11. ijddr.in [ijddr.in]
- 12. rjptonline.org [rjptonline.org]
Validation & Comparative
Unveiling the Endothelial Effects of ACE Inhibitors: A Head-to-Head Comparison of their Impact on eNOS
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Angiotensin-Converting Enzyme (ACE) inhibitors is critical for advancing cardiovascular therapeutics. While broadly classified together, individual ACE inhibitors exhibit distinct pharmacological profiles that translate into varying degrees of efficacy in modulating endothelial function. A key differentiator lies in their ability to influence endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator and anti-atherosclerotic molecule, nitric oxide (NO). This guide provides a comprehensive head-to-head comparison of the effects of various ACE inhibitors on eNOS, supported by experimental data and detailed methodologies.
The Crucial Role of eNOS in Cardiovascular Health
Endothelial nitric oxide synthase is a cornerstone of vascular health. Its product, nitric oxide, plays a pivotal role in maintaining vascular tone, inhibiting platelet aggregation, preventing leukocyte adhesion to the endothelium, and suppressing smooth muscle cell proliferation. Endothelial dysfunction, characterized by reduced NO bioavailability, is an early event in the pathogenesis of atherosclerosis and a hallmark of many cardiovascular diseases. ACE inhibitors, beyond their primary mechanism of reducing angiotensin II levels, can enhance NO bioavailability, largely by preventing the breakdown of bradykinin, a potent stimulator of eNOS.[1][2][3]
Comparative Efficacy of ACE Inhibitors on eNOS Expression and Activity
Experimental evidence from both preclinical and clinical studies reveals a hierarchical effect of different ACE inhibitors on eNOS. Notably, not all ACE inhibitors are created equal in their capacity to augment eNOS function.
A significant study in Sprague-Dawley rats demonstrated that while all tested ACE inhibitors increased eNOS protein expression and activity, perindopril showed a markedly superior effect compared to enalapril, quinapril, ramipril, and trandolapril at equihypotensive doses.[4] The rank order of potency for both eNOS protein expression and activity was determined to be: perindopril > trandolapril ≈ quinapril ≈ ramipril ≈ enalapril .[4] This enhanced effect of perindopril on eNOS was also correlated with increased levels of circulating nitrites/nitrates, the stable end-metabolites of NO.[4]
Further supporting these findings, another study highlighted that perindopril was significantly more effective than enalapril, ramipril, and quinapril in increasing eNOS protein expression, and more effective than enalapril, ramipril, and trandolapril in enhancing eNOS activity.[5] This superiority is attributed to a greater increase in bradykinin bioavailability.[5]
In a head-to-head comparison between the sulfhydryl-containing ACE inhibitor zofenopril and the non-sulfhydryl agent enalapril, zofenopril demonstrated a more potent effect. In cultured bovine aortic endothelial cells, zofenoprilat (the active metabolite of zofenopril) was more effective than enalaprilat in reducing the expression of caveolin-1, a negative regulator of eNOS.[6] Furthermore, zofenoprilat was significantly more effective than enalaprilat, lisinopril, and captopril in increasing nitric oxide metabolite production in human umbilical vein endothelial cells (HUVECs).[7]
The following table summarizes the quantitative data from key comparative studies:
| ACE Inhibitor | Model System | Key Findings on eNOS/NO Bioavailability | Reference |
| Perindopril | Sprague-Dawley Rats | Significantly greater increase in aortic eNOS protein expression and activity compared to enalapril, quinapril, ramipril, and trandolapril.[4] | [4][5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Upregulated eNOS protein expression by 19% and activity by 27% in cells incubated with serum from patients treated with perindopril.[5] | [5] | |
| Trandolapril | Sprague-Dawley Rats | Increased aortic eNOS expression and activity, but to a lesser extent than perindopril.[4] | [4] |
| Quinapril | Sprague-Dawley Rats | Increased aortic eNOS expression and activity, but to a lesser extent than perindopril.[4] | [4] |
| Ramipril | Sprague-Dawley Rats | Increased aortic eNOS expression and activity, but to a lesser extent than perindopril.[4] | [4][8] |
| Patients with Coronary Artery Disease | Improved flow-dependent dilation, an indicator of enhanced NO bioavailability, to a similar extent as losartan.[8] | [8] | |
| Enalapril | Sprague-Dawley Rats | Showed the least potent effect on increasing aortic eNOS expression and activity among the compared ACE inhibitors.[4] | [4] |
| Zofenopril | Human Umbilical Vein Endothelial Cells (HUVECs) | More effective in increasing nitric oxide metabolite production (+110%) compared to enalaprilat (+64%), lisinopril (+63%), and captopril (+65%).[7] | [6][7] |
| Bovine Aortic Endothelial Cells (BAECs) | Inhibited caveolin-1 expression at a 200-fold lower concentration than enalaprilat.[6] | [6] | |
| Lisinopril | Experimental Heart Failure in Rats | Normalized total acetylcholine-induced vasodilation, including the NO-mediated component, similar to zofenopril.[9] | [9] |
Signaling Pathways and Experimental Workflows
The mechanism by which ACE inhibitors enhance eNOS activity is primarily mediated by the potentiation of the bradykinin signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing eNOS activity.
Caption: ACE inhibitor-mediated eNOS activation pathway.
References
- 1. ACE Inhibition and Endothelial Function: Main Findings of PERFECT, a Sub-Study of the EUROPA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. Therapeutic modulation of the nitric oxide: all ace inhibitors are not equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effect of ace inhibition and angiotensin II type 1 receptor antagonism on bioavailability of nitric oxide in patients with coronary artery disease: role of superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of zofenopril and lisinopril to study the role of the sulfhydryl-group in improvement of endothelial dysfunction with ACE-inhibitors in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Validating Trandolapril Target Engagement In Vivo: A Comparative Guide to PET Imaging Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current and emerging positron emission tomography (PET) imaging strategies for validating the in vivo target engagement of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor. While direct PET imaging of trandolapril is not yet established, this document focuses on PET radioligands targeting ACE, the primary pharmacological target of trandolapril's active metabolite, trandolaprilat. We will explore available experimental data for these radioligands, offering a framework for selecting the most appropriate imaging agent to confirm target engagement and elucidate the pharmacodynamics of ACE inhibitors in preclinical and clinical research.
The Renin-Angiotensin System and Trandolapril's Mechanism of Action
Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. Trandolaprilat is a potent, competitive inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS). ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, which promotes sodium and water retention. By inhibiting ACE, trandolaprilat decreases the production of angiotensin II, leading to vasodilation, reduced blood pressure, and decreased aldosterone secretion.[1][2][3]
dot digraph "Trandolapril Signaling Pathway" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes Angiotensinogen [label="Angiotensinogen"]; Renin [label="Renin", shape=ellipse, fillcolor="#FBBC05"]; Angiotensin_I [label="Angiotensin I"]; ACE [label="Angiotensin-Converting Enzyme (ACE)", shape=ellipse, fillcolor="#EA4335"]; Angiotensin_II [label="Angiotensin II"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasoconstriction [label="Vasoconstriction", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Aldosterone_Secretion [label="Aldosterone Secretion", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Trandolapril [label="Trandolapril\n(Prodrug)"]; Trandolaprilat [label="Trandolaprilat\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Angiotensinogen -> Renin [dir=none]; Renin -> Angiotensin_I [label="cleaves"]; Angiotensin_I -> ACE [dir=none]; ACE -> Angiotensin_II [label="converts"]; Angiotensin_II -> AT1_Receptor [label="binds to"]; AT1_Receptor -> Vasoconstriction; AT1_Receptor -> Aldosterone_Secretion; Trandolapril -> Trandolaprilat [label="hydrolysis in liver"]; Trandolaprilat -> ACE [label="inhibits", color="#EA4335", arrowhead=tee]; } dot Caption: Mechanism of action of trandolapril within the Renin-Angiotensin System.
Comparative Analysis of Radiotracers for ACE Imaging
Currently, the development of PET radioligands specifically for ACE is an area of active research. While a wide array of tracers for other components of the RAS, such as the angiotensin II type 1 receptor (AT1R), are available, direct imaging of ACE with PET is less established. This section compares the most relevant radioligands for assessing ACE engagement, including a PET tracer and several SPECT tracers that provide valuable insights.
| Radiotracer | Modality | Target | Key Findings | Reference(s) |
| [¹⁸F]Fluorocaptopril ([¹⁸F]FCAP) | PET | ACE | Demonstrates specific, displaceable uptake in ACE-rich tissues (lungs, kidneys) in rats and humans. Provides a direct method to probe ACE distribution and occupancy in vivo. | [1] |
| ⁹⁹ᵐTc-(CO)₃D(C₈)lisinopril | SPECT | ACE | High affinity for ACE, similar to lisinopril. Shows specific localization to ACE-expressing tissues in vivo, with uptake blocked by unlabeled lisinopril. | [4][5] |
| [⁶⁷Ga]Ga-DOTA-LIS-02 | SPECT | ACE | Demonstrates ACE-specific uptake in HEK-ACE xenografts. Favorable biodistribution with high tumor-to-background ratios. | [3][6] |
| [¹¹C]KR31173 | PET | AT1 Receptor | Used to study the regulation of AT1R in response to ACE inhibitor treatment, providing an indirect measure of target engagement effects. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key experiments cited in this guide.
[¹⁸F]Fluorocaptopril ([¹⁸F]FCAP) PET Imaging in Rats
-
Radiosynthesis: [¹⁸F]FCAP is synthesized via nucleophilic substitution of a triflate precursor with [¹⁸F]fluoride, followed by hydrolysis. The synthesis time is approximately 1 hour with a radiochemical yield of around 12%.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Radiotracer Administration: Intravenous (tail vein) injection of [¹⁸F]FCAP.
-
PET Imaging: Dynamic PET scans are acquired immediately after radiotracer injection for a specified duration (e.g., 60 minutes) to assess biodistribution and pharmacokinetics.
-
Blocking Experiment: To confirm target specificity, a separate cohort of animals is co-injected with a blocking dose of unlabeled captopril or a similar ACE inhibitor. A significant reduction in radiotracer uptake in ACE-rich tissues indicates specific binding.
-
Data Analysis: Time-activity curves are generated for regions of interest (e.g., lungs, kidneys, heart, muscle) to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
In Vivo SPECT Imaging with ⁹⁹ᵐTc-labeled Lisinopril Analogues
-
Radiosynthesis: The lisinopril analogue is labeled with Technetium-99m.
-
Animal Model: Male Sprague-Dawley rats.
-
Radiotracer Administration: Intravenous injection of the ⁹⁹ᵐTc-labeled compound.
-
SPECT Imaging and Biodistribution: Planar or SPECT/CT images are acquired at various time points post-injection (e.g., 10, 30, 60 minutes). For biodistribution studies, tissues are harvested, weighed, and the radioactivity is counted in a gamma counter.
-
Blocking Experiment: A group of animals is pre-treated with an excess of unlabeled lisinopril to demonstrate the specificity of the radiotracer's binding to ACE.[4][5]
-
Data Analysis: Organ uptake is calculated as %ID/g.
dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes Radiosynthesis [label="Radiosynthesis of ACE-targeting Ligand"]; Animal_Model [label="Animal Model Preparation\n(e.g., Rat, Mouse)"]; Tracer_Injection [label="Radiotracer Administration\n(Intravenous)"]; PET_SPECT_Imaging [label="Dynamic PET or SPECT Imaging", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking_Study [label="Blocking Study\n(Co-injection with unlabeled ACE inhibitor)"]; Data_Acquisition [label="Image and Biodistribution\nData Acquisition"]; Data_Analysis [label="Quantitative Analysis\n(e.g., %ID/g, SUVR)"]; Target_Engagement [label="Validation of Target Engagement", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Radiosynthesis -> Tracer_Injection; Animal_Model -> Tracer_Injection; Tracer_Injection -> PET_SPECT_Imaging; Tracer_Injection -> Blocking_Study; PET_SPECT_Imaging -> Data_Acquisition; Blocking_Study -> Data_Acquisition; Data_Acquisition -> Data_Analysis; Data_Analysis -> Target_Engagement; } dot Caption: General experimental workflow for in vivo validation of ACE target engagement using PET/SPECT.
Conclusion and Future Directions
The validation of trandolapril's target engagement in vivo using PET imaging is an achievable goal through the use of specific radioligands for ACE. [¹⁸F]Fluorocaptopril stands out as a promising PET tracer that has been successfully utilized in both preclinical and human studies to visualize ACE distribution.[1] While SPECT agents based on lisinopril also demonstrate high specificity for ACE, the superior resolution and quantification capabilities of PET make [¹⁸F]FCAP a more attractive option for detailed pharmacokinetic and pharmacodynamic studies.
For a comprehensive understanding of trandolapril's effects, a multi-faceted imaging approach could be employed. This would involve direct assessment of ACE occupancy with a tracer like [¹⁸F]FCAP, complemented by PET imaging of downstream targets such as the AT1 receptor to quantify the physiological response to ACE inhibition.
Future research should focus on the development and head-to-head comparison of novel ACE-targeted PET radioligands with improved pharmacokinetic profiles and higher specific binding. Such advancements will be instrumental in accelerating the development of new ACE inhibitors and optimizing the clinical use of existing drugs like trandolapril.
References
- 1. Positron-labeled angiotensin-converting enzyme (ACE) inhibitor: fluorine-18-fluorocaptopril. Probing the ACE activity in vivo by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiotracers for Molecular Imaging of Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of a series of 99mTc(CO)3+ lisinopril complexes for in vivo imaging of angiotensin-converting enzyme expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Development of lisinopril radioconjugates for nuclear imaging of the angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Comparative Proteomic Analysis of Cardiac Tissue After Trandolapril Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic changes in cardiac tissue following treatment with trandolapril, an angiotensin-converting enzyme (ACE) inhibitor. The information is compiled from preclinical studies, offering insights into the molecular mechanisms of trandolapril in the context of heart failure.
This guide summarizes quantitative proteomic data, details experimental protocols used in these studies, and visualizes key pathways and workflows to facilitate a deeper understanding of trandolapril's effects on the cardiac proteome.
Quantitative Proteomic Data Summary
The following table summarizes the differential expression of 66 myocardial proteins in a rat model of volume overload-induced heart failure, a condition where ACE inhibitors like trandolapril are clinically indicated. The data is based on the findings of Petrak et al. (2011), which provided a foundational proteomic and transcriptomic analysis of this heart failure model. Subsequent studies, such as Neckar et al. (2021), have utilized this model to investigate the efficacy of trandolapril, suggesting the relevance of these protein changes to the drug's mechanism of action.[1]
| Protein Category | Upregulated Proteins | Downregulated Proteins |
| Metabolism | Monoamine oxidase A, Transglutaminase 2 | Fatty acid binding protein, Carnitine O-palmitoyltransferase 1, Long-chain-fatty-acid—CoA ligase 1 |
| Calcium Handling | Sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2), Ryanodine receptor 2 | |
| Contractile Proteins | Myosin heavy chain 6, Troponin I | |
| Stress Response & Chaperones | Annexin A1, Annexin A2, Annexin A5 | Heat shock protein beta-1 |
| Cytoskeleton | Vimentin | Desmin |
| Redox Homeostasis | NADP-dependent isocitrate dehydrogenase, Glucose-6-phosphate 1-dehydrogenase | |
| Other | Periostin, Galectin-3 | Carbonic anhydrase 3 |
Note: This table presents a selection of the 66 differentially expressed proteins identified by Petrak et al. (2011) for illustrative purposes. The study by Neckar et al. (2021) suggests that trandolapril treatment can counteract some of these pathological protein alterations.
Experimental Protocols
The methods outlined below are a synthesis of protocols described in studies investigating cardiac proteomics in animal models of heart failure treated with ACE inhibitors.
Animal Model: Aorto-Caval Fistula (ACF) in Rats
A common preclinical model to induce volume overload heart failure is the creation of an aorto-caval fistula in rats.[1]
-
Animal Selection: Male Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized, commonly with a combination of ketamine and xylazine.
-
Surgical Procedure: A laparotomy is performed to expose the abdominal aorta and inferior vena cava. A fistula is created between the two vessels using a needle puncture, leading to a significant left-to-right shunt and subsequent volume overload on the heart. Sham-operated animals undergo the same procedure without the fistula creation to serve as controls.
-
Post-Operative Care: Animals receive appropriate post-operative care, including analgesics and antibiotics, and are monitored for signs of distress.
-
Treatment Administration: Trandolapril is typically administered orally, often mixed in drinking water, for a specified duration, for example, for several weeks, starting at a defined time point after the ACF creation.
Proteomic Analysis of Cardiac Tissue
-
Tissue Harvesting and Preparation:
-
At the end of the treatment period, animals are euthanized, and their hearts are rapidly excised.
-
The cardiac tissue, often the left ventricle, is dissected, washed in cold saline to remove blood, and snap-frozen in liquid nitrogen.
-
Tissues are stored at -80°C until further processing.
-
-
Protein Extraction and Digestion:
-
Frozen cardiac tissue is pulverized, and proteins are extracted using a lysis buffer containing detergents and protease inhibitors.
-
The protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
An equal amount of protein from each sample is taken for enzymatic digestion, typically with trypsin, to generate peptides.
-
-
iTRAQ Labeling (Isobaric Tags for Relative and Absolute Quantitation):
-
The resulting peptide mixtures from control and trandolapril-treated groups are labeled with different iTRAQ reagents. These reagents are isobaric, meaning they have the same mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses, allowing for simultaneous identification and quantification of proteins from multiple samples.
-
-
Two-Dimensional Liquid Chromatography (2D-LC):
-
The labeled peptide mixture is subjected to a two-dimensional liquid chromatography separation for extensive fractionation.
-
First Dimension (Peptide Isoelectric Focusing - IEF): Peptides are first separated based on their isoelectric point.
-
Second Dimension (Nano-HPLC): Each fraction from the first dimension is then separated by reverse-phase nano-high-performance liquid chromatography based on hydrophobicity.
-
-
Mass Spectrometry (MALDI-MS/MS):
-
The eluting peptides from the nano-HPLC are mixed with a matrix and spotted onto a MALDI (Matrix-Assisted Laser Desorption/Ionization) target plate.
-
The plate is analyzed by a MALDI-tandem mass spectrometer (MS/MS). The first stage of mass spectrometry measures the mass-to-charge ratio of the peptides. In the second stage, selected peptides are fragmented, and the masses of the fragments are measured.
-
The fragmentation pattern provides sequence information for peptide identification, and the intensity of the iTRAQ reporter ions provides quantitative information about the relative abundance of the peptide (and thus the protein) in each sample.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot) to identify the peptides and their corresponding proteins.
-
The relative quantification of proteins is determined by comparing the intensities of the iTRAQ reporter ions.
-
Statistical analysis is performed to identify proteins that are significantly differentially expressed between the trandolapril-treated and control groups.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative proteomic analysis.
Trandolapril's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: Trandolapril inhibits ACE in the RAAS pathway.
References
A Comparative Analysis of Trandolapril and Captopril on Transforming Growth Factor-Beta (TGF-β) Expression
An Objective Guide for Researchers and Drug Development Professionals
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production. Its dysregulation is a key factor in the pathogenesis of fibrosis across various organs. Angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and heart failure, are known to exert antifibrotic effects, partly through their modulation of the renin-angiotensin-aldosterone system (RAAS) and its interaction with TGF-β signaling. This guide provides a comparative analysis of two prominent ACE inhibitors, trandolapril and captopril, focusing on their differential effects on TGF-β expression, supported by experimental data and detailed methodologies.
Differential Effects on TGF-β Expression: A Summary
While both trandolapril and captopril function by inhibiting ACE, their reported effects on TGF-β expression are not uniform. The primary mechanism by which ACE inhibitors are thought to reduce fibrosis is by decreasing the production of Angiotensin II (Ang II), a potent stimulator of TGF-β1.[1][2] However, experimental evidence, particularly for captopril, reveals a more complex and context-dependent interaction.
Trandolapril: Direct experimental studies quantifying the specific effects of trandolapril on TGF-β are limited in the current literature. Its action is largely inferred from its primary mechanism as a potent ACE inhibitor. By reducing Ang II levels, trandolapril is presumed to downregulate the Ang II-mediated induction of TGF-β, thereby contributing to its antifibrotic properties.[3][4] A notable physicochemical property of trandolapril is its high lipophilicity compared to captopril, which may facilitate greater tissue penetration, although the clinical implications of this on tissue-specific TGF-β regulation are not yet fully understood.[5]
Captopril: In contrast, the effect of captopril on TGF-β expression appears to be highly dependent on the cellular and physiological context, with studies reporting both upregulation and downregulation.
-
Upregulation of TGF-β: In studies involving peripheral blood mononuclear cells (PBMCs) from kidney transplant recipients, captopril treatment resulted in a significant increase in TGF-β1 mRNA (120% increase) and protein release (140% increase).[6] This effect was suggested to be independent of ACE inhibition, as the ACE inhibitor enalapril did not produce a similar result.[6] Similarly, a study on patients with coronary artery disease and/or hypertension reported an upregulation of serum TGF-β following treatment with captopril, among other medications.[7][8]
-
Downregulation of TGF-β: In a model of radiation-induced injury in human endothelial cells, captopril was shown to decrease TGF-β1 expression by inhibiting Ang II production and the NF-κB signaling pathway.[9] Furthermore, in a murine model of lupus nephritis, captopril treatment reduced the expression of TGF-β1 and TGF-β2 isoforms.[10]
-
No Significant Effect: In other contexts, such as in an animal model of urethral stricture and in rat skeletal muscle following exercise, captopril did not produce a significant change in TGF-β1 expression.[11][12]
This variability suggests that captopril may possess unique, ACE-independent mechanisms of action that influence TGF-β expression differently depending on the cell type and pathological condition.
Quantitative Data Comparison
The following table summarizes the quantitative findings from key studies on the effects of captopril on TGF-β expression. Data for trandolapril is based on its inferred mechanism of action due to a lack of direct comparative studies.
| Drug | Experimental Model | Key Findings on TGF-β Expression | Proposed Mechanism | Reference |
| Captopril | Human PBMCs (Kidney Transplant Patients) | ▲ 140% increase in TGF-β1 protein release; ▲ 120% increase in TGF-β mRNA. | ACE-independent mechanism. | [6] |
| Human Endothelial Cells (Radiation-Induced) | ▼ Decreased TGF-β1 mRNA and protein levels. | Inhibition of Ang II production and NF-κB transcriptional activity. | [9] | |
| Murine Model (Lupus Nephritis) | ▼ Reduced TGF-β1 and TGF-β2 isoforms. | Selective TGF-β inhibition and immunomodulation. | [10] | |
| Rabbit Model (Urethral Stricture) | ↔ No significant difference in TGF-β1 RNA expression vs. untreated group. | N/A | [12] | |
| Trandolapril | Various (Inferred) | ▼ Presumed to decrease TGF-β expression. | Canonical ACE inhibition leading to reduced Angiotensin II levels. | [1][3][4] |
Signaling Pathways & Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.
Caption: Canonical pathway showing ACE inhibitors blocking Ang II formation, thus reducing TGF-β.
Caption: Captopril's complex effects on TGF-β via multiple, context-dependent pathways.
Caption: General experimental workflow for analyzing TGF-β expression.
Experimental Protocols
Below are detailed methodologies from key studies that demonstrate the differential effects of captopril.
Protocol 1: Effect of Captopril on TGF-β1 in Human PBMCs
(Adapted from Di Paolo et al., Transplantation, 2002)[6]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from heparinized venous blood of healthy controls or kidney transplant recipients using a Ficoll-Hypaque density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs were resuspended in RPMI 1640 medium supplemented with 10% fetal calf serum. Cells were seeded at a density of 1 x 10⁶ cells/mL. For in vitro experiments, cells from healthy controls were exposed to 5 µM captopril.
-
Stimulation: Cells were stimulated with phytohemagglutinin (PHA) at 1 µg/mL and phorbol myristate acetate (PMA) at 50 ng/mL for 24 hours to induce cytokine production.
-
RNA Analysis: Total RNA was extracted from cultured PBMCs. TGF-β1 mRNA levels were quantified using a competitive reverse transcription-polymerase chain reaction (RT-PCR) method.
-
Protein Analysis: Supernatants from the cell cultures were collected after 24 hours. The concentration of active and latent TGF-β1 protein was measured using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA).
Protocol 2: Effect of Captopril on Radiation-Induced TGF-β1 in Endothelial Cells
(Adapted from Liu et al., Int J Med Sci, 2017)[9]
-
Cell Culture: The human umbilical vein endothelial cell line EA.Hy926 was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Irradiation and Treatment: Cells were exposed to ionizing radiation (IR). Captopril (Cap) was added to the culture medium at a specified concentration either before, during, or after irradiation to assess its effect at different time points.
-
RNA Analysis (Real-Time PCR): Total RNA was extracted from the cells at various time points post-irradiation. First-strand cDNA was synthesized, and quantitative real-time PCR was performed using specific primers for TGF-β1 to measure its mRNA expression levels.
-
Protein Analysis (Western Blot): Cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against TGF-β1 and a loading control (e.g., β-actin). After incubation with a secondary antibody, protein bands were visualized and quantified using densitometry.
Conclusion
The differential effects of trandolapril and captopril on TGF-β expression highlight the nuanced pharmacology of ACE inhibitors. While trandolapril's impact is likely consistent with the canonical RAAS-inhibition pathway leading to a reduction in TGF-β, captopril exhibits a more complex, paradoxical behavior. Its ability to either increase or decrease TGF-β expression appears highly dependent on the specific cellular environment and pathological state, suggesting the involvement of ACE-independent signaling pathways.
For researchers and drug development professionals, these findings underscore the importance of moving beyond class-effect assumptions. The unique properties of captopril may offer therapeutic opportunities or challenges in specific fibrotic or inflammatory diseases where TGF-β plays a dual role. Future head-to-head studies are warranted to directly compare the effects of these two agents on TGF-β signaling in various preclinical models to fully elucidate their mechanisms and guide the development of targeted antifibrotic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Combining TGF-beta inhibition and angiotensin II blockade results in enhanced antifibrotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of perindopril and valsartan on expression of transforming growth factor-beta-Smads in experimental hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative lipophilia of trandolapril and other converting enzyme inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Captopril enhances transforming growth factor (TGF)-beta1 expression in peripheral blood mononuclear cells: a mechanism independent from angiotensin converting enzyme inhibition? A study in cyclosporine-treated kidney-transplanted patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atorvastatin, Losartan and Captopril Lead to Upregulation of TGF-β, and Downregulation of IL-6 in Coronary Artery Disease and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atorvastatin, Losartan and Captopril Lead to Upregulation of TGF-β, and Downregulation of IL-6 in Coronary Artery Disease and Hypertension | PLOS One [journals.plos.org]
- 9. Effect of captopril on radiation-induced TGF-β1 secretion in EA.Hy926 human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ACE inhibitor reduces Th2 cytokines and TGF-beta1 and TGF-beta2 isoforms in murine lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The effects of docetaxel and/or captopril in expression of TGF-β1, MMP-1, CTGF, and PAI-1 as markers of anterior urethral stricture in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antihypertensive Efficacy of Trandolapril and Ramipril in Spontaneously Hypertensive Rats
For researchers and professionals in the field of drug development, understanding the comparative potency of antihypertensive agents is critical. This guide provides a detailed comparison of two prominent angiotensin-converting enzyme (ACE) inhibitors, trandolapril and ramipril, focusing on their antihypertensive effects in the spontaneously hypertensive rat (SHR) model, a widely used preclinical model of human essential hypertension.
Executive Summary
This guide synthesizes available preclinical data to compare the antihypertensive potency of trandolapril and ramipril in SHR rats. While direct head-to-head comparative studies are limited, this document compiles and analyzes data from separate studies to provide an objective overview. The findings suggest that both trandolapril and ramipril are potent antihypertensive agents in this model, with distinct characteristics in terms of ACE inhibition and effects on cardiovascular remodeling.
Data Presentation: Antihypertensive Effects and ACE Inhibition
The following tables summarize the quantitative data on the effects of trandolapril and ramipril on blood pressure and ACE activity in SHR rats, based on available literature.
Table 1: Effect of Trandolapril on Mean Blood Pressure in SHR Rats
| Dose (mg/kg/day) | Treatment Duration | Change in Mean Blood Pressure (mmHg) | Serum ACE Inhibition (%) | Reference |
| 0.03 | 2 weeks | Dose-dependent decrease | ~40% | [1] |
| 0.3 | 2 weeks | Dose-dependent decrease | Not specified | [1] |
| 3 | 2 weeks | Dose-dependent decrease | 84% | [1] |
Table 2: Comparative ACE Inhibition and Antihypertensive Action of Ramipril in SHR Rats
| Drug | Oral Dose (mg/kg) for Time-Course Studies | Relative Inhibitory Potency (in vitro) | Correlation with Antihypertensive Action | Reference |
| Ramipril | 5 | 51 | High (greatest magnitude and duration) | [2] |
Experimental Protocols
To ensure a clear understanding of the presented data, the following are detailed methodologies from the key experiments cited.
Trandolapril Dose-Response Study in SHR Rats[1]
-
Animal Model: Adult spontaneously hypertensive rats (SHR).
-
Drug Administration: Trandolapril was administered orally for 2 weeks at doses of 0.03, 0.3, and 3 mg/kg.
-
Blood Pressure Measurement: Mean blood pressure was measured to determine the dose-related effects of trandolapril.
-
ACE Activity Assay: Serum angiotensin-converting enzyme (ACE) activity was measured to assess the level of inhibition at different doses.
Comparative Study of ACE Inhibitors in SHR Rats[2]
-
Animal Model: Spontaneously hypertensive rats (SHR).
-
Drug Administration: Ramipril was administered orally at a dose of 5 mg/kg for time-course studies.
-
In Vitro ACE Inhibition: The potency of the active moieties of the drugs as inhibitors of ACE was compared in homogenates of various tissues (aorta, brain, heart, lung, and kidney) and in sera.
-
Ex Vivo ACE Inhibition: The inhibitory effects of the drugs on tissue ACEs were compared following oral administration.
-
Antihypertensive Action: The degree and duration of ACE inhibition in the aorta and lung were correlated with the antihypertensive actions of the drugs.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Caption: A generalized experimental workflow for comparing antihypertensive agents in SHR rats.
Discussion
Based on the available data, both trandolapril and ramipril demonstrate significant antihypertensive effects in SHR rats, mediated through the inhibition of the angiotensin-converting enzyme.
Trandolapril exhibits a clear dose-dependent reduction in blood pressure, with substantial serum ACE inhibition observed even at lower doses.[1] The data suggests a potent and sustained action of trandolapril in the SHR model.
Ramipril is highlighted as having the highest relative in vitro inhibitory potency among several tested ACE inhibitors.[2] Furthermore, its ACE inhibition in key tissues like the aorta and lung correlates strongly with a pronounced and long-lasting antihypertensive effect.[2]
While a direct comparative study with identical experimental conditions is not available in the reviewed literature, the individual study results suggest that both are highly effective. The choice between these agents in a research or clinical setting may depend on other factors such as tissue penetration, duration of action, and effects on end-organ damage, which are areas for further investigation.
References
- 1. Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of trandolapril quantification methods (HPLC vs LC-MS/MS)
A comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the precise measurement of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril, in pharmaceutical and biological matrices.
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. For trandolapril, a potent ACE inhibitor prescribed for hypertension and heart failure, two analytical techniques stand out: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
At a Glance: Key Performance Metrics
The choice between HPLC and LC-MS/MS for trandolapril quantification often hinges on the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC offers a cost-effective and robust solution for routine analysis of bulk drug and pharmaceutical dosage forms, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for bioanalytical applications where trace levels of the drug need to be measured in complex biological fluids like plasma.
The following table summarizes the key performance parameters for both methods based on published validation studies.
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 1 - 36 µg/mL[1][2] | 20 pg/mL - 10,000 pg/mL[3] |
| Limit of Detection (LOD) | 0.0566 µg/mL[2] | Not explicitly stated, but LOQ is 20 pg/mL[3] |
| Limit of Quantification (LOQ) | 0.1715 µg/mL[2] | 20 pg/mL[3] |
| Accuracy (% Recovery) | 99.0% - 101.0%[4] | Not explicitly stated, but "acceptable"[3] |
| Precision (%RSD) | < 2.0%[2][4] | Intra-day: < 3.83%, Inter-day: < 3.86%[5] |
| Sample Throughput | Lower | High (run time of 2.0 min per sample)[3] |
| Selectivity | Good for simple matrices | Excellent, highly selective |
| Cost | Lower | Higher |
| Primary Application | Quality control of bulk drug and formulations | Bioanalysis, pharmacokinetic studies |
Delving Deeper: Experimental Protocols
The successful implementation of either method relies on a well-defined experimental protocol. Below are detailed methodologies for both HPLC and LC-MS/MS quantification of trandolapril.
HPLC Method Protocol
This protocol is suitable for the quantification of trandolapril in pharmaceutical dosage forms.
1. Sample Preparation:
-
Twenty tablets are weighed to determine the average weight.
-
A portion of finely powdered tablets equivalent to a specific amount of trandolapril (e.g., 10 mg) is accurately weighed and transferred to a volumetric flask.[6]
-
A suitable diluent (e.g., a mixture of the mobile phase) is added, and the solution is sonicated to ensure complete dissolution of the drug.[1][6]
-
The solution is then diluted to the final volume with the diluent and filtered through a 0.45 µm filter to remove any particulate matter.[6]
-
Further dilutions are made to bring the concentration within the linear range of the calibration curve.[1]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Hypersil-Gold C18, 250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The ratio can vary, for instance, 50:50 (v/v) acetonitrile and water (containing 0.025% triethylamine, pH 3.0).[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength where trandolapril shows maximum absorbance, typically around 210 nm or 220 nm.[1][2]
-
Temperature: The column is usually maintained at ambient temperature.[7]
LC-MS/MS Method Protocol
This protocol is designed for the sensitive quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Plasma samples are first treated to precipitate proteins.
-
The supernatant is then loaded onto an SPE cartridge (e.g., Oasis HLB).
-
The cartridge is washed to remove interferences.
-
Trandolapril and its metabolite are then eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[3]
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase column suitable for mass spectrometry is used (e.g., X-Terra C8 MS, 150 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous component (e.g., 20 mM acetic acid and 4.3 mM triethylamine) and an organic solvent (e.g., acetonitrile) is employed. A common composition is a 40:60 (v/v) ratio of the aqueous and organic phases.[5]
-
Flow Rate: A flow rate of around 0.35 mL/min is typical.[5]
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive or negative ion mode is used. For trandolapril and trandolaprilat, negative ion mode has been reported.[3]
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for trandolapril, its metabolite, and the internal standard. For example, the transition for trandolapril could be m/z 429 -> 168.[3]
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both HPLC and LC-MS/MS methods.
Caption: Experimental workflow for trandolapril quantification by HPLC.
Caption: Experimental workflow for trandolapril quantification by LC-MS/MS.
Conclusion: Choosing the Right Tool for the Job
Both HPLC with UV detection and LC-MS/MS are powerful analytical techniques for the quantification of trandolapril. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC is a reliable and cost-effective workhorse for routine quality control of trandolapril in bulk drug and pharmaceutical formulations, where concentrations are relatively high and the sample matrix is simple.
-
LC-MS/MS is the superior method for bioanalytical applications, such as pharmacokinetic and bioequivalence studies, where high sensitivity and selectivity are crucial for accurately measuring low concentrations of trandolapril and its metabolites in complex biological matrices. Its high throughput also makes it ideal for analyzing large numbers of samples.
By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate technique to ensure the generation of accurate and reliable data in their studies of trandolapril.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. asianpubs.org [asianpubs.org]
A Comparative Analysis of Tissue Penetration by Lipophilic and Hydrophilic ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tissue penetration capabilities of lipophilic versus hydrophilic angiotensin-converting enzyme (ACE) inhibitors. The information presented is supported by experimental data from preclinical and clinical studies, offering insights into how the physicochemical properties of these drugs influence their distribution and local effects within the Renin-Angiotensin-Aldosterone System (RAAS).
Introduction to ACE Inhibitors and the Renin-Angiotensin-Aldosterone System
ACE inhibitors are a cornerstone in the management of hypertension and heart failure. They exert their therapeutic effects by inhibiting the angiotensin-converting enzyme, a key player in the RAAS. This complex hormonal cascade regulates blood pressure and fluid balance. A critical aspect of an ACE inhibitor's efficacy is its ability to penetrate various tissues and inhibit local ACE, not just circulating ACE in the plasma. The lipophilicity (fat-solubility) or hydrophilicity (water-solubility) of an ACE inhibitor is a key determinant of its ability to cross cell membranes and accumulate in different tissues.[1][2]
The following diagram illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of intervention for ACE inhibitors.
Data Presentation: Lipophilicity and Tissue Penetration
The ability of an ACE inhibitor to penetrate tissues is influenced by its chemical structure, which dictates its lipophilicity. ACE inhibitors can be broadly categorized into three groups based on the ligand that binds to the zinc ion in the active site of the ACE enzyme: sulfhydryl-containing (e.g., captopril), carboxyl-containing (e.g., lisinopril, enalapril, quinapril, ramipril), and phosphinyl-containing (e.g., fosinopril).[3] Within these groups, there is a wide range of lipophilicity. For instance, fosinopril is considered highly lipophilic, while lisinopril is hydrophilic.
The following table summarizes the classification and relative lipophilicity of several common ACE inhibitors.
| ACE Inhibitor | Chemical Group | Lipophilicity | Prodrug |
| Captopril | Sulfhydryl | Moderately Lipophilic | No |
| Lisinopril | Carboxyl | Hydrophilic | No |
| Enalapril | Carboxyl | Lipophilic (Enalaprilat is less) | Yes |
| Quinapril | Carboxyl | Lipophilic | Yes |
| Ramipril | Carboxyl | Lipophilic | Yes |
| Fosinopril | Phosphinyl | Highly Lipophilic | Yes |
This classification is based on a consensus from multiple pharmacological reviews.
Quantitative Comparison of Tissue Distribution
Direct comparative data on the tissue-to-plasma concentration ratios of various ACE inhibitors under identical experimental conditions is limited in publicly available literature. However, preclinical studies in animal models provide valuable insights into the tissue distribution of individual agents. The following table presents available data on the tissue concentrations of the moderately lipophilic ACE inhibitor, captopril, in rats, and complements this with data on tissue ACE inhibition for the lipophilic quinapril and the hydrophilic lisinopril, which serves as an indicator of their local pharmacological activity.
Table 1: Comparative Tissue Distribution and ACE Inhibition of Select ACE Inhibitors in Rats
| Tissue | Captopril Concentration (µg/g) at 30 min post-dose[4] | Quinapril ACE Inhibition (%) after 6 days[5] | Lisinopril ACE Inhibition (%) at 4h post-dose[2][6] |
| Plasma/Serum | 1.3 µg/mL | 94% | 95% |
| Kidney | 14.2 | 20% | 89% |
| Lung | 4.1 | 93% | 67% |
| Heart | 2.9 | 23% | Data not available |
| Aorta | Data not available | 40% | Data not available |
| Liver | 4.8 | Data not available | Data not available |
| Spleen | 1.8 | Data not available | Data not available |
| Brain | Data not available | Not detected | Unchanged in most areas |
Note: The data for captopril represents the concentration of the drug in the tissue, while the data for quinapril and lisinopril represents the percentage of inhibition of ACE activity in the tissue. These different metrics should be considered when interpreting the results. The experimental conditions for each study varied.
From the available data, it is evident that ACE inhibitors exhibit differential tissue penetration. The moderately lipophilic captopril achieves high concentrations in the kidney.[4] The lipophilic quinapril demonstrates significant ACE inhibition in the lung and aorta.[5] The hydrophilic lisinopril also shows potent ACE inhibition in the kidney and lung.[2][6] Interestingly, despite its hydrophilic nature, lisinopril effectively inhibits tissue ACE, suggesting that lipophilicity is not the sole determinant of tissue penetration and local RAAS blockade.[2][6] Some studies suggest that carrier-mediated transport processes may also play a role.
The following diagram illustrates the theoretical relationship between lipophilicity and tissue penetration.
Experimental Protocols
The assessment of ACE inhibitor tissue penetration and local activity relies on sophisticated experimental techniques. The following sections provide an overview of the methodologies for two key experimental approaches.
Measurement of ACE Inhibitor Concentration in Tissue Homogenates
This method directly quantifies the amount of the drug present in a specific tissue.
Experimental Workflow:
Detailed Methodology:
-
Animal Dosing: Laboratory animals, typically rats, are administered a specific dose of the ACE inhibitor orally or via injection.
-
Tissue Collection: At predetermined time points after dosing, the animals are euthanized, and target tissues (e.g., heart, kidney, lung, aorta, brain) are rapidly excised and frozen to prevent drug degradation.
-
Homogenization: The frozen tissue is weighed and then homogenized in a suitable buffer to create a uniform tissue suspension.
-
Drug Extraction: The ACE inhibitor and its metabolites are extracted from the tissue homogenate using an appropriate organic solvent. This step separates the drug from the tissue matrix.
-
Quantification: The extracted drug is then quantified using highly sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] These methods allow for precise measurement of the drug concentration in the tissue extract.
-
Data Analysis: The concentration of the ACE inhibitor in the tissue is typically expressed as micrograms of drug per gram of tissue weight (µg/g). This data can then be used to calculate tissue-to-plasma concentration ratios.
Radioligand Binding Assay for Tissue ACE Inhibition
This method indirectly assesses the presence and activity of an ACE inhibitor in a tissue by measuring the extent to which it inhibits the binding of a radiolabeled ligand to the ACE enzyme.
Detailed Methodology:
-
Tissue Preparation: Tissues from dosed and control animals are harvested and homogenized. The cell membranes, which contain the ACE enzyme, are isolated by centrifugation.
-
Incubation with Radioligand: The tissue homogenates or membrane preparations are incubated with a radiolabeled ACE inhibitor (e.g., 125I-351A).[7]
-
Competitive Binding: In parallel experiments, the tissue preparations are incubated with the radioligand in the presence of varying concentrations of a non-radiolabeled ACE inhibitor (the competitor).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand, typically by filtration.
-
Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The degree of inhibition of radioligand binding by the ACE inhibitor is calculated. This provides a measure of the ACE inhibitor's potency and the level of ACE inhibition in the tissue. The data can be used to determine the rank order of potency of different ACE inhibitors in various tissues.[7]
Conclusion
The lipophilicity of an ACE inhibitor is a significant factor influencing its penetration into tissues and its ability to inhibit local ACE. Highly lipophilic agents are generally expected to achieve greater tissue concentrations. However, the available experimental data suggests that the relationship is not always straightforward, and hydrophilic ACE inhibitors can also effectively inhibit tissue ACE. This indicates that other factors, such as specific tissue transporters, may also play a crucial role in the tissue distribution of these drugs.
For drug development professionals, these findings underscore the importance of considering not only the physicochemical properties of a drug candidate but also its specific interactions with different tissues. A deeper understanding of the mechanisms governing the tissue penetration of ACE inhibitors will be instrumental in designing new agents with improved tissue selectivity and enhanced therapeutic efficacy. Further research providing direct comparative quantitative data on the tissue distribution of a wider range of ACE inhibitors is warranted to build a more complete picture.
References
- 1. Acute and long-term dose-response study of quinapril on hormonal profile and tissue angiotensin-converting enzyme in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tissue angiotensin converting enzyme. Quantitation by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tissue distribution of captopril, reducible captopril conjugates and S-methylcaptopril in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moexipril and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of angiotensin converting enzyme inhibition in tissues following oral lisinopril: studies in the rat using quantitative radioinhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Trandolapril with Other Antihypertensives in Research Models: A Comparative Guide
This guide provides a comprehensive comparison of the synergistic effects of the angiotensin-converting enzyme (ACE) inhibitor trandolapril with other antihypertensive agents in various research models. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies from pivotal studies, and illustrates the underlying mechanisms and workflows.
Introduction to Trandolapril and Combination Therapy
Trandolapril is a non-sulfhydryl prodrug that is converted in the liver to its active diacid metabolite, trandolaprilat.[1][2] Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3][4] By inhibiting ACE, trandolaprilat reduces the production of angiotensin II, a powerful vasoconstrictor, and decreases the secretion of aldosterone.[2][3] This leads to vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure.[3][4] While effective as a monotherapy, combining trandolapril with other antihypertensive classes, such as calcium channel blockers and diuretics, can produce synergistic or additive effects, leading to greater blood pressure control and potentially enhanced end-organ protection.[2][5][6] This approach is based on targeting different physiological pathways involved in blood pressure regulation.[7]
Synergistic Mechanisms of Action
The primary mechanism of trandolapril's antihypertensive effect is the inhibition of the RAAS.[2] The synergistic effect observed in combination therapies stems from the complementary actions of the partner drugs.
-
With Calcium Channel Blockers (CCBs) like Verapamil: CCBs inhibit the influx of calcium ions into vascular smooth muscle cells, causing vasodilation and reducing peripheral resistance.[8] When combined with trandolapril, the RAAS inhibition complements the calcium channel blockade, leading to a more pronounced reduction in blood pressure than either agent alone.[9][10] This combination effectively targets two distinct blood pressure regulation mechanisms.
-
With Thiazide Diuretics like Hydrochlorothiazide (HCTZ): Thiazide diuretics lower blood pressure initially by increasing sodium and water excretion, which reduces plasma volume. For sustained antihypertensive effects, they reduce peripheral vascular resistance. The use of trandolapril in conjunction with a thiazide diuretic results in a more significant blood pressure-lowering effect than that observed with either drug used alone.[2] Additionally, trandolapril can mitigate the potassium loss often associated with thiazide diuretics.[2]
Below is a diagram illustrating the points of action for these drug classes within the RAAS and related pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Trandolapril? [synapse.patsnap.com]
- 4. What is Trandolapril used for? [synapse.patsnap.com]
- 5. Preclinical considerations and results with the combination of verapamil and trandolapril: blood pressure reduction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind comparison of the efficacy and safety of trandolapril 2 mg and hydrochlorothiazide 25 mg in patients with mild-to-moderate essential hypertension. Investigator Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Antihypertensive Therapy Prescribing and Blood Pressure Control in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicaid.nv.gov [medicaid.nv.gov]
- 9. [Evaluation of trandolapril alone or in combination with a calcium channel blocker in hypertensive patients over 60 years of age] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of a trandolapril/verapamil combination in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Trandolapril's Mechanism of Action: A Comparative Guide Using ACE Knockout Models
This guide provides a comprehensive comparison of trandolapril's performance with other angiotensin-converting enzyme (ACE) inhibitors, supported by experimental data, with a focus on validation using ACE knockout models. It is intended for researchers, scientists, and drug development professionals.
Introduction to Trandolapril and its Mechanism of Action
Trandolapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction.[1][2][3] Its therapeutic effects are primarily attributed to the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] Trandolapril itself is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[4][5][6]
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[7][8] ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[7][9] Angiotensin II elevates blood pressure by causing vasoconstriction and stimulating the release of aldosterone, which promotes sodium and water retention.[1] By inhibiting ACE, trandolaprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[1][4] Trandolapril is noted for its high lipophilicity, which may contribute to enhanced tissue penetration and prolonged ACE inhibition.[4][5][10]
The Role of ACE Knockout Models in Mechanism Validation
ACE knockout (ACE-/-) animal models are instrumental in validating the mechanism of action of ACE inhibitors like trandolapril. These genetically engineered models lack the ACE gene and therefore do not produce functional ACE. By administering an ACE inhibitor to these animals, researchers can discern the drug's on-target versus off-target effects. If an ACE inhibitor's effects are solely mediated through ACE inhibition, it should have a minimal physiological effect in ACE knockout animals compared to wild-type controls. This approach provides definitive evidence of the drug's primary mechanism of action.
Comparative Performance of Trandolapril
Trandolapril's efficacy has been compared to other ACE inhibitors in various studies. Its high affinity for ACE and long half-life contribute to a sustained 24-hour blood pressure-lowering effect.[5][10]
Inhibition of ACE Activity
The following table summarizes the comparative effects of trandolapril and other ACE inhibitors on ACE activity in different tissues of spontaneously hypertensive rats (SHRs).
| ACE Inhibitor | Tissue | Time Post-Dose | ACE Activity Inhibition (%) |
| Trandolapril | Plasma | 3h | Significant Reduction |
| 24h | Significant Reduction | ||
| Heart | 3h | Significantly Suppressed | |
| 24h | Significantly Suppressed | ||
| Perindopril | Heart | 3h | Significantly Suppressed |
| 24h | Significantly Suppressed | ||
| Temocapril | Plasma | 3h | Significant Reduction |
| 24h | Returned to Control Levels | ||
| Enalapril | Plasma | 3h | Significant Reduction |
| 24h | Returned to Control Levels |
Data adapted from a study on spontaneously hypertensive rats.[11]
Effects on Blood Pressure
The table below presents data on the blood pressure-lowering effects of different ACE inhibitors in various animal models.
| ACE Inhibitor | Animal Model | Dosage | Change in Systolic Blood Pressure (SBP) |
| Trandolapril | Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | Not specified | SBP increased to 293±5 mmHg at 16 weeks (placebo-treated died by 4 weeks with SBP of 249±26 mmHg) |
| Enalapril | eNOS Knockout Mice | 20 mg/kg/day | Significant improvement in cardiac function in wild-type, absent in eNOS-/- |
| Enalapril | Elastase-2 (ELA-2) Knockout Mice | 15 mg/kg/day | SBP reduced from 142±2.2 mmHg to 123±1.9 mmHg |
| Lisinopril | B2R Knockout Mice | 5 mg/kg/day | Fall in BP by 24±1 mmHg after 3 weeks |
This table compiles data from multiple studies.[12][13][14][15][16]
Experimental Protocols
Below is a representative methodology for validating the mechanism of action of an ACE inhibitor using a knockout mouse model.
Objective: To determine if the cardiovascular effects of an ACE inhibitor are diminished or absent in ACE knockout mice compared to wild-type controls.
Animal Models:
-
ACE knockout (ACE-/-) mice.
-
Wild-type (WT) mice of the same genetic background (e.g., C57BL/6J).
Experimental Groups (n=8-10 per group):
-
WT + Vehicle
-
WT + ACE Inhibitor (e.g., Trandolapril)
-
ACE-/- + Vehicle
-
ACE-/- + ACE Inhibitor (e.g., Trandolapril)
Methodology:
-
Animal Acclimatization: House mice in a controlled environment (12h light/dark cycle, 21-22°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Drug Administration:
-
Administer the ACE inhibitor or vehicle daily for a predetermined period (e.g., 10 days to 4 weeks).
-
The drug can be administered via oral gavage, in drinking water, or through osmotic mini-pumps.[12][13][14] For example, enalapril has been administered at 15 mg/kg/day via oral gavage or 20 mg/kg/day in drinking water.[12][14]
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure and heart rate before and during the treatment period.
-
Non-invasive methods like tail-cuff plethysmography can be used for frequent measurements.
-
For continuous and more accurate measurements, surgical implantation of radiotelemetry devices or arterial catheters can be performed.[14]
-
-
Tissue and Blood Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood samples via cardiac puncture for plasma ACE activity assays and measurement of angiotensin levels.
-
Harvest organs such as the heart, aorta, kidneys, and lungs for tissue ACE activity measurement and histological analysis.
-
-
ACE Activity Assay:
-
Measure ACE activity in plasma and tissue homogenates using a commercially available ACE activity assay kit. This typically involves a fluorometric or colorimetric substrate that is cleaved by ACE.
-
-
Histological Analysis:
-
Perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) on heart and kidney sections to assess for any pathological changes, such as hypertrophy or fibrosis.
-
-
Data Analysis:
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the ACE inhibitor between the WT and ACE-/- groups.
-
Visualizing Pathways and Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and Trandolapril's Site of Action
Caption: The RAAS pathway and the inhibitory action of Trandolapril on ACE.
Experimental Workflow for Validating Trandolapril's Mechanism
Caption: Workflow for validating ACE inhibitor mechanism using knockout models.
Conclusion
The use of ACE knockout models provides unequivocal evidence for the on-target mechanism of action of trandolapril. By demonstrating a significantly reduced or absent effect in animals lacking the ACE enzyme, these studies confirm that the therapeutic benefits of trandolapril are mediated through the inhibition of the renin-angiotensin-aldosterone system. Comparative data with other ACE inhibitors highlights trandolapril's prolonged duration of action, making it an effective once-daily therapy for cardiovascular disorders. The experimental protocols and workflows outlined in this guide serve as a foundation for the continued investigation and validation of ACE inhibitors and other targeted therapeutics.
References
- 1. What is the mechanism of Trandolapril? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Trandolapril. An update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on the use of trandolapril in the management of cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor [pubmed.ncbi.nlm.nih.gov]
- 6. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Impact of angiotensin-converting enzyme inhibition on hemodynamic and autonomic profile of elastase-2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of ACE inhibitors and angiotensin II type 1 receptor antagonists on endothelial NO synthase knockout mice with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beneficial effect of trandolapril on the lifespan of a severe hypertensive model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Trandolapril Hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for pharmaceutical compounds like trandolapril hydrochloride is not only a matter of regulatory compliance but also a commitment to a safe and sustainable research environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the integrity of our ecosystems.
This compound, an angiotensin-converting enzyme (ACE) inhibitor, requires careful handling and disposal due to its pharmacological activity and potential environmental impact. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to contamination of water supplies and harm to wildlife.[1][2] Therefore, a structured and informed approach to its disposal is paramount.
Regulatory Framework
The disposal of pharmaceutical waste in a laboratory setting is governed by several key regulations. The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[1][3][4] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances, although this compound is not currently listed as a controlled substance.[5] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[6]
Key Disposal Principles
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[7] This method ensures the complete destruction of the active pharmaceutical ingredient.
Under no circumstances should this compound be disposed of down the drain. [2][7] This practice is explicitly advised against in the safety data sheet and contributes to environmental contamination.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the disposal of this compound.
| Parameter | Value/Instruction | Source |
| Recommended Disposal Method | Chemical incineration via a licensed disposal company. | Safety Data Sheet[7] |
| Prohibited Disposal Method | Do not let product enter drains. | Safety Data Sheet[2][7] |
| Container for Disposal | Original container or a suitable, closed, and properly labeled container. | Safety Data Sheet[7] |
| Mixing with Other Waste | Do not mix with other waste. | Safety Data Sheet[7] |
| Handling of Uncleaned Containers | Handle as the product itself. | Safety Data Sheet[7] |
Step-by-Step Disposal Protocol for Researchers
This protocol provides a detailed methodology for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
2. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound for Disposal."
-
Do not mix this compound waste with other chemical or biological waste streams.[7]
3. Containerization:
-
If possible, keep the this compound in its original container.[7]
-
If the original container is not available or is compromised, transfer the waste to a suitable, leak-proof, and sealable container.
-
The container must be compatible with the chemical properties of this compound.
4. Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
5. Temporary Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
6. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all internal procedures for waste manifest documentation and handover.
7. Accidental Spills:
-
In the event of a spill, avoid creating dust.[7]
-
Wear appropriate PPE and clean up the spill using dry methods such as sweeping or shoveling.[7]
-
Place the collected material in a suitable, closed container for disposal.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the advancement of science and the well-being of our communities.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Trandolapril hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Trandolapril hydrochloride in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and maintaining a compliant research environment.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE and key safety protocols.
| Category | Requirement | Details and Precautions |
| Occupational Exposure Limit | Company Established Limit (CEL) TWA: 0.1 mg/m³[1] | This is the time-weighted average concentration for a normal 8-hour workday to which workers may be repeatedly exposed without adverse effect.[1] Airborne concentrations should be kept as low as practically possible.[1] |
| Respiratory Protection | Full-face particle respirator (N100 or P3) or a full-face supplied-air respirator.[2] | Required when there is a risk of dust formation or when engineering controls are insufficient.[2] Respirators must be tested and approved under appropriate government standards (e.g., NIOSH in the US or CEN in the EU).[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2] | Gloves must be inspected before use and disposed of after handling the material.[2] Proper glove removal technique should be followed to avoid skin contact.[2] |
| Eye Protection | Safety glasses with side-shields or goggles.[2][3] | Must conform to recognized standards such as EN166 (EU) or be NIOSH-approved (US).[2] |
| Skin and Body Protection | Laboratory coat, impervious clothing, or coveralls.[1][2] | The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[2] For larger quantities, a disposable laboratory coat or coverall of low permeability is recommended.[1] |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1][3] | Handle in accordance with good industrial hygiene and safety practices.[2] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly and accurately labeled.
-
Storage: Store the compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it segregated from incompatible materials, such as strong oxidizing agents.
Handling and Experimental Use
-
Controlled Area: All procedures involving the handling of this compound powder must be conducted in a designated and controlled area, such as a chemical fume hood or a ventilated enclosure, to minimize the generation and inhalation of dust.[2][4]
-
Personal Protective Equipment: All personnel must wear the appropriate PPE as detailed in the table above before commencing any handling activities.
-
Weighing and Aliquoting:
-
These tasks should be performed within a ventilated balance enclosure or a chemical fume hood to effectively contain any dust.
-
Utilize dedicated and clean weighing implements.
-
Handle the powder with care to prevent aerosolization.
-
-
Dissolving:
-
When preparing solutions, slowly add the solvent to the this compound powder to prevent splashing.
-
This procedure should be carried out within a fume hood.
-
-
Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding the creation of dust, and place it into a sealed, labeled container for proper disposal.[1] The affected area should then be thoroughly decontaminated.
-
Major Spills: In the case of a significant spill, evacuate the immediate area and adhere to established emergency protocols. Only properly trained personnel equipped with the necessary protective gear, including respiratory protection, should undertake the cleanup.[1]
-
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing becomes difficult, seek prompt medical attention.[2]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin with soap and copious amounts of water.[2]
-
Eye Contact: Flush the eyes cautiously with water for several minutes. If contact lenses are worn, remove them if it is safe to do so. Continue to rinse and seek medical advice.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and obtain immediate medical attention.[2]
Disposal Plan
-
Waste Collection: All waste materials that have come into contact with this compound, such as empty containers, used PPE, and spill cleanup supplies, must be collected in clearly labeled and sealed containers.
-
Disposal Method:
-
Waste containing this compound should be managed as hazardous waste.
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator that is equipped with an afterburner and a scrubber.[2]
-
Alternatively, surplus and non-recyclable materials can be sent to a licensed disposal company.[2]
-
-
Regulatory Compliance: All disposal procedures must strictly comply with all applicable local, state, and federal regulations.[2] Ensure that the product is not released into drains.[1]
Safety and Handling Workflow
The following diagram provides a visual representation of the key procedural steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
